UniPR1447
Description
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Properties
Molecular Formula |
C36H50N2O4 |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H50N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,9,21-22,25-26,28-31,37,39H,8,10-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,25+,26+,28+,29-,30+,31+,35+,36-/m1/s1 |
InChI Key |
DYQSTAGJKVMDAE-LWIYDJPKSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C |
Canonical SMILES |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
UniPR1447: A Technical Guide to its Mechanism of Action as a Dual EphA2/EphB2 Antagonist
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of UniPR1447, a dual antagonist of the Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 2 (EphB2). The information presented herein is compiled from published research, focusing on the molecular interactions, binding affinities, and the subsequent effects on cellular signaling pathways.
Core Mechanism of Action
This compound functions as a competitive antagonist for the EphA2 and EphB2 receptors.[1] Its mechanism is centered on its ability to occupy the ligand-binding domain of these receptors, thereby preventing the binding of their natural ephrin ligands. This inhibition blocks the initiation of downstream signaling cascades that are typically triggered by Eph receptor activation.
Molecular modeling and dynamics simulations have revealed that this compound docks into a wide hydrophobic channel on the Eph receptors.[1][2] This binding pocket is the same one targeted by the G-H loop of the native ephrin ligands. A critical interaction for its binding is the formation of a salt bridge between the carboxylate group of this compound's L-β-homotryptophan moiety and a highly conserved arginine residue (Arg103) present in both EphA2 and EphB2.[2]
Quantitative Data Summary
The binding affinity and inhibitory concentration of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Receptor | Value (µM) | Reference |
| Binding Affinity (Ki) | EphA2 | 1.4 | [1][2] |
| EphB2 | 2.6 | [1][2] |
Table 1: Binding Affinity of this compound for EphA2 and EphB2 Receptors.
| Parameter | Assay | Value (µM) | Reference |
| Inhibitory Concentration (IC50) | EphA2-ephrin-A1 binding | 6.6 | [1][3][4] |
Table 2: Inhibitory Concentration of this compound.
Signaling Pathways
This compound, by antagonizing EphA2 and EphB2, inhibits both ligand-dependent and, potentially, aspects of ligand-independent signaling. Eph receptors are key regulators of a multitude of cellular processes, and their dysregulation is implicated in cancer progression.
EphA2 Signaling: In many cancers, EphA2 is overexpressed and can signal in a ligand-independent manner, promoting cell migration, invasion, and metastasis through pathways involving AKT and MAPK/RSK.[5] Ligand-dependent activation, conversely, can lead to tumor-suppressive effects. By blocking the ligand-binding domain, this compound is expected to primarily inhibit the ligand-dependent signaling pathways.
EphB2 Signaling: EphB2 is involved in processes such as cell adhesion, migration, and the formation of excitatory synapses.[6] Its role in cancer is complex, acting as either a tumor suppressor or promoter depending on the context.[7] Inhibition by this compound would modulate these diverse signaling outcomes.
Caption: Inhibition of Eph Receptor Signaling by this compound.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound.
ELISA-based Binding Assay
This assay was employed to determine the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
-
Plate Coating: 96-well plates are coated with the EphA2 receptor.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Incubation: Increasing concentrations of this compound (from 1.6 to 50 µM) are added to the wells, followed by the addition of biotinylated ephrin-A1-Fc at a concentration equal to its dissociation constant (KD).[1][4]
-
Detection: The amount of bound biotinylated ephrin-A1-Fc is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
Analysis: The absorbance is measured, and the data are used to construct a displacement curve to calculate the IC50 value.
Caption: Workflow for the ELISA-based binding assay.
Molecular Dynamics (MD) Simulations
MD simulations were utilized to investigate the binding mode of this compound with the EphA2 and EphB2 receptors at an atomic level.[2]
-
System Setup: The crystal structures of the EphA2 and EphB2 ligand-binding domains are used. This compound is docked into the binding site of each receptor.
-
Solvation: The protein-ligand complexes are solvated in a water box (e.g., using the TIP3P water model) and neutralized with counter-ions (e.g., Na+).[2]
-
Force Field: A suitable force field, such as OPLS4, is applied to the system.[2]
-
Equilibration: The system undergoes an equilibration phase (e.g., 13 ns), during which the temperature is gradually raised to 300 K, and constraints on the heavy atoms of the ligand and protein are progressively reduced.[2]
-
Production Run: Long-timescale MD simulations (on the microsecond scale) are performed to sample the conformational space of the protein-ligand complex.
-
Analysis: The trajectories are analyzed to determine the stable binding poses, key intermolecular interactions, and to reconstruct the conformational free-energy surface of the binding state.[1]
MTT Cell Proliferation Assay
This assay was used to assess the effect of this compound on the proliferation of glioblastoma (GBM) U251 cells.
-
Cell Seeding: U251 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with this compound at a specific concentration (e.g., 30 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for various time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells.
It is noteworthy that in the published study, this compound did not demonstrate a significant effect on the growth of U251 GBM cells at a concentration of 30 µM.[2]
Conclusion
This compound is a well-characterized dual antagonist of the EphA2 and EphB2 receptors. Its mechanism of action is based on competitive inhibition of the ligand-binding domain, with a clear binding mode elucidated through molecular dynamics simulations. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this and related compounds for therapeutic applications targeting Eph receptor signaling.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
UniPR1447: A Technical Whitepaper on a Dual EphA2 and EphB2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of UniPR1447, a molecule identified as a dual antagonist of the Erythropoietin-producing hepatocellular carcinoma (Eph) receptors EphA2 and EphB2. The Eph receptor family, the largest subfamily of receptor tyrosine kinases (RTKs), plays a crucial role in a multitude of physiological and pathological processes, including embryonic development, tissue regeneration, and cancer progression.[1][2] The deregulation of EphA2 and EphB2 signaling, in particular, has been linked to the onset and advancement of various cancers, making them attractive targets for therapeutic intervention.[1][2][3] this compound represents a valuable chemical tool for investigating the complex biology of these receptors and serves as a prototypical scaffold for the development of more selective Eph receptor modulators.
Quantitative Data Summary
This compound has been characterized as a competitive antagonist that interferes with the binding of the natural ephrin ligands to both EphA2 and EphB2 receptors. Its inhibitory activity has been quantified through various biochemical assays, with the key data summarized below.
| Parameter | EphA2 Receptor | EphB2 Receptor | Reference |
| IC₅₀ | 6.6 µM (against ephrin-A1 binding) | Not Reported | [1][4][5][6] |
| Kᵢ (Inhibitory Constant) | 1.4 µM | 2.6 µM | [1] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the binding of biotinylated ephrin-A1-Fc to the EphA2 receptor.
-
Kᵢ (Inhibitory Constant): A more robust measure of binding affinity, determined through nonlinear regression analysis of saturation curves in the presence of the inhibitor. The similar Kᵢ values indicate that this compound has a comparable affinity for both EphA2 and EphB2.[1]
Molecular Mechanism and Binding Mode
This compound is a conjugate of 3β-hydroxy Δ⁵-cholenic acid and L-β-homotryptophan.[1][5] Molecular docking and extensive molecular dynamics (MD) simulations have elucidated the binding mode of this compound within the ligand-binding domains of both EphA2 and EphB2.[1]
The molecule positions its steroidal scaffold (3β-hydroxy Δ⁵-cholenic acid) into the large, hydrophobic channel on the Eph receptor, the same pocket that is typically occupied by the G-H loop of the native ephrin ligands.[1] The antagonism is further stabilized by a critical electrostatic interaction. The carboxylate group of the L-β-homotryptophan moiety forms a salt bridge with the side chain of a highly conserved arginine residue, Arg103, present in both EphA2 and EphB2.[1] This dual-interaction mechanism effectively blocks the binding site and prevents the receptor's activation by its cognate ephrin ligand.
Experimental Protocols
The characterization of this compound involved several key experimental and computational methodologies.
ELISA-Based Competitive Binding Assay
This assay was used to determine the IC₅₀ value of this compound by measuring its ability to compete with ephrin-A1 for binding to the EphA2 receptor.
Methodology:
-
Plate Coating: High-binding 96-well plates are coated with the recombinant EphA2 receptor extracellular domain.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Binding: A fixed concentration of biotinylated ephrin-A1-Fc (corresponding to its Kᴅ value) is added to the wells simultaneously with increasing concentrations of this compound (e.g., from 1.6 to 50 μM).[1][5]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The plate is washed to remove unbound reagents. Streptavidin-conjugated horseradish peroxidase (HRP) is then added, which binds to the biotinylated ephrin-A1-Fc captured by the receptor.
-
Signal Generation: After another wash, a chromogenic HRP substrate (like TMB) is added. The HRP enzyme catalyzes a color change.
-
Quantification: The reaction is stopped, and the absorbance is read using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: A displacement curve is generated by plotting absorbance against the logarithm of this compound concentration. The IC₅₀ value is calculated from this curve.[1][5]
Determination of Inhibitory Constant (Kᵢ)
To obtain a more precise measure of affinity, Kᵢ values were determined by analyzing the effect of this compound on the saturation binding curves of ephrins to their receptors.
Methodology:
-
Assay Setup: An ELISA-based setup similar to the one above is used, with plates coated with either EphA2 or EphB2 receptors.
-
Saturation Curves: Saturation curves are generated by adding increasing concentrations of biotinylated ephrin-A1-Fc (for EphA2) or biotinylated ephrin-B1-Fc (for EphB2) to the wells.
-
Inhibition Analysis: This process is repeated in the presence of several different fixed concentrations of this compound (e.g., 3 µM to 30 µM).[1]
-
Data Collection: Absorbance is measured for each ephrin concentration at each this compound concentration.
-
Nonlinear Regression: The resulting data sets (saturation curves shifted by the inhibitor) are fitted using a nonlinear regression analysis model. This global fitting allows for a robust calculation of the inhibitory constant (Kᵢ) for this compound against each receptor.[1]
Molecular Dynamics (MD) Simulations
MD simulations were employed to explore the conformational space and stability of the this compound-receptor complexes, providing insights that complement the experimental data.
Methodology:
-
System Preparation: The three-dimensional structures of this compound and the EphA2/EphB2 ligand-binding domains are prepared. This compound is docked into the binding site of each receptor to generate initial complex structures.[1]
-
Solvation: The receptor-ligand complexes are placed in an orthorhombic box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.[5]
-
Equilibration: The system undergoes an equilibration phase. This involves a gradual heating to the target temperature (e.g., 300 K) while applying constraints to the protein and ligand heavy atoms, which are then slowly released.[5]
-
Production Run: Following equilibration, the constraints are removed, and a long-timescale simulation (on the order of microseconds) is run. This simulation calculates the trajectories of all atoms over time based on a defined force field (e.g., OPLS4).[1][5]
-
Trajectory Analysis: The resulting trajectories are analyzed to reconstruct the conformational free-energy surface (FES) of the binding state. This analysis reveals the most stable binding poses and the key interactions that maintain the complex.[1][7]
Inhibited Signaling Pathways
By blocking the binding of ephrin ligands, this compound prevents the activation of Eph receptor forward signaling. This canonical pathway involves receptor clustering, autophosphorylation of tyrosine residues in the kinase domain, and the recruitment of downstream signaling molecules that mediate various cellular responses, including cell migration, adhesion, and proliferation.[3]
EphA2 Forward Signaling
Upon binding ephrin-A1, EphA2 receptors cluster and autophosphorylate. This activation can lead to the recruitment of signaling proteins that modulate the activity of Rho family GTPases, impacting the actin cytoskeleton. Furthermore, activated EphA2 can inhibit the Ras/ERK pathway, which is often associated with cell growth, and can also suppress the Akt-mTOR pathway.[8] this compound, by preventing ephrin-A1 binding, inhibits these tumor-suppressive functions of the activated receptor.
EphB2 Forward Signaling
Similarly, the binding of an ephrin-B ligand to the EphB2 receptor induces receptor autophosphorylation and triggers downstream signaling cascades. EphB2 forward signaling plays a role in cell repulsion and can influence pathways like the ERK pathway to modulate cellular behavior.[9] this compound's antagonism prevents the initiation of these signaling events.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | EphA2/EphB2拮抗剂 | CAS 1809170-68-0 | 美国InvivoChem [invivochem.cn]
- 7. researchgate.net [researchgate.net]
- 8. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
UniPR1447: A Technical Guide to its Synthesis, Structure, and Dual Antagonistic Action on EphA2 and EphB2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of UniPR1447, a dual antagonist of the EphA2 and EphB2 receptors. The information presented herein is intended to support further research and development efforts in the field of oncology and related therapeutic areas where Eph receptor signaling plays a critical role.
Chemical Structure and Properties
This compound is a conjugate of 3β-hydroxy Δ5-cholenic acid and L-β-homotryptophan. The chemical structure is depicted below:
(A 2D chemical structure image of this compound would be placed here in a full whitepaper, but cannot be generated in this format.)
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a direct coupling of 3β-hydroxy Δ5-cholenic acid with L-β-homotryptophan hydrochloride. The process involves the activation of the carboxylic acid moiety of the cholenic acid derivative, followed by nucleophilic attack from the amino group of the L-β-homotryptophan.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Activity
This compound functions as a dual antagonist for the EphA2 and EphB2 receptors. Its inhibitory activity has been quantified through biochemical assays, providing key metrics for its potency.
Quantitative Data Summary
| Parameter | Value | Target | Notes |
| Ki | 1.4 µM | EphA2 | Determined by nonlinear regression analysis of saturation binding curves.[1] |
| Ki | 2.6 µM | EphB2 | Determined by nonlinear regression analysis of saturation binding curves.[1] |
| IC50 | 6.6 µM | EphA2-ephrin-A1 binding | Represents the concentration for 50% inhibition of ephrin-A1 binding to EphA2. |
| Log Doct | 4.6 ± 0.10 | - | Distribution coefficient, indicating its lipophilicity. |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Activation of 3β-hydroxy Δ5-cholenic acid:
-
Dissolve 3β-hydroxy Δ5-cholenic acid in anhydrous N,N-dimethylformamide (DMF) and cool the solution.
-
Add 1.2 equivalents of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) to the chilled solution to form the activated O-benzotriazol-1-yl-ester.
-
-
Coupling Reaction:
-
Without isolating the activated ester, directly add L-β-homotryptophan hydrochloride to the reaction mixture.
-
Allow the reaction to proceed to completion.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography to yield this compound (reported yield of 65%).[1]
-
Competitive Binding Assay for Ki Determination
The inhibitory constant (Ki) of this compound against EphA2 and EphB2 was determined using a competitive binding assay.
-
Plate Preparation:
-
Immobilize the recombinant EphA2-Fc or EphB2-Fc on the surface of a high-binding microplate.
-
-
Competition:
-
Add increasing concentrations of this compound (from 3 to 30 µM) to the wells containing the immobilized receptors.
-
Incubate to allow for the binding of this compound to the receptors.
-
-
Ligand Binding:
-
Add a constant concentration of biotinylated ephrin-A1-Fc (for EphA2) or biotinylated ephrin-B2-Fc (for EphB2) to the wells.
-
Incubate to allow the biotinylated ligand to bind to the receptors that are not occupied by this compound.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add a streptavidin-conjugated enzyme (e.g., horseradish peroxidase).
-
Add a suitable substrate to generate a detectable signal.
-
-
Data Analysis:
-
Measure the signal intensity, which is inversely proportional to the amount of this compound bound to the receptor.
-
Perform a nonlinear regression analysis of the saturation binding curves to calculate the Ki values.[1]
-
Signaling Pathways
This compound exerts its biological effects by antagonizing the EphA2 and EphB2 receptors, thereby inhibiting their downstream signaling pathways. These pathways are crucial in various cellular processes, and their dysregulation is implicated in cancer progression.
EphA2 and EphB2 Downstream Signaling
Caption: this compound antagonism of EphA2/B2 signaling.
References
UniPR1447: A Technical Guide to its Role in Inhibiting Ephrin Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of UniPR1447, a small molecule antagonist of Ephrin (Eph) receptors. The document elucidates the mechanism of action of this compound, with a focus on its role as a competitive inhibitor of ephrin binding to Eph receptors. While direct quantitative data for the interaction of this compound with EphA4 is not currently available in published literature, this guide presents comprehensive data on its binding affinity and inhibitory constants for the closely related EphA2 and EphB2 receptors. Detailed experimental protocols for assessing Eph receptor-ephrin binding inhibition are provided, alongside visualizations of the EphA4 signaling pathway and the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neuroscience, and drug development who are interested in the therapeutic potential of targeting the Eph-ephrin signaling axis.
Introduction to the Eph-Ephrin Signaling System
The Eph receptors constitute the largest family of receptor tyrosine kinases (RTKs) and, along with their ligands, the ephrins, play pivotal roles in a wide array of physiological and pathological processes.[1] This signaling axis is fundamental to embryonic development, particularly in the nervous system, where it governs axon guidance, cell migration, and synaptic plasticity.[1] In adult tissues, the Eph-ephrin system is implicated in tissue homeostasis, angiogenesis, and stem cell regulation. Dysregulation of Eph-ephrin signaling has been linked to various diseases, including cancer and neurological disorders.
Eph receptors are classified into two subfamilies, EphA and EphB, based on their sequence homology and binding affinity for either the ephrin-A (GPI-anchored) or ephrin-B (transmembrane) ligands.[1] The interaction between Eph receptors and ephrins is typically initiated by direct cell-cell contact, leading to bidirectional signaling into both the receptor-bearing (forward signaling) and the ligand-bearing (reverse signaling) cells.
The EphA4 receptor is a notable member of this family due to its promiscuous binding to both ephrin-A and ephrin-B ligands.[1] This broad ligand specificity allows EphA4 to participate in a diverse range of cellular processes. Overactivation of EphA4 signaling has been associated with the inhibition of axonal regeneration after spinal cord injury and may contribute to neurodegenerative diseases.[2]
This compound: A Competitive Antagonist of Eph-Ephrin Interaction
This compound is a small molecule designed to inhibit the interaction between Eph receptors and their ephrin ligands. It functions as a competitive antagonist, binding to the ligand-binding domain of Eph receptors and thereby preventing the binding of endogenous ephrins.[3] This inhibitory action blocks the initiation of both forward and reverse signaling cascades.
Mechanism of Action
The inhibitory effect of this compound is achieved through its binding to the hydrophobic channel within the ligand-binding domain of the Eph receptor, a site typically occupied by the G-H loop of the ephrin ligand.[3] By occupying this pocket, this compound sterically hinders the approach and binding of ephrins, effectively antagonizing the receptor. Molecular docking and simulation studies have elucidated the binding mode of this compound, revealing key interactions that contribute to its affinity.[4]
Quantitative Data on this compound Binding and Inhibition
While specific quantitative data for the binding of this compound to the EphA4 receptor is not available in the current body of scientific literature, extensive studies have been conducted on the closely related EphA2 and EphB2 receptors. The following tables summarize the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for these receptors.
| Receptor | Ligand | Parameter | Value (µM) | Reference |
| EphA2 | ephrin-A1 | IC50 | 6.6 | [3][4][5] |
| EphA2 | ephrin-A1 | Ki | 1.4 | [3] |
| EphB2 | ephrin-B1 | Ki | 2.6 | [3] |
Table 1: Inhibitory Activity of this compound on EphA2 and EphB2 Receptors.
Experimental Protocols
This section provides a detailed methodology for an enzyme-linked immunosorbent assay (ELISA) to assess the inhibitory effect of this compound on ephrin binding to EphA4. This protocol is adapted from established methods for studying Eph-ephrin interactions.
EphA4-ephrin Binding Inhibition ELISA
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of an ephrin ligand to the EphA4 receptor.
Materials:
-
Recombinant human EphA4-Fc chimera
-
Recombinant human ephrin-A1-Fc or ephrin-B2-Fc chimera, biotinylated
-
This compound
-
96-well high-binding microplates
-
Coating buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Assay buffer (e.g., 1% BSA in PBS-T)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the recombinant EphA4-Fc in coating buffer to a final concentration of 2 µg/mL.
-
Add 100 µL of the diluted EphA4-Fc solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibitor Incubation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Incubate for 1 hour at room temperature.
-
-
Ligand Binding:
-
Dilute the biotinylated ephrin-Fc in assay buffer to a concentration corresponding to its Kd for EphA4 (if known) or a pre-determined optimal concentration.
-
Add 50 µL of the diluted biotinylated ephrin-Fc to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate at room temperature in the dark until sufficient color development (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no EphA4 coating) from all readings.
-
Plot the absorbance as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Core Concepts
EphA4 Signaling Pathway
The following diagram illustrates the forward signaling pathway initiated by the binding of an ephrin ligand to the EphA4 receptor. Activation of EphA4 leads to the recruitment and activation of downstream effectors, primarily modulating the actin cytoskeleton through the RhoA/ROCK pathway.
Caption: EphA4 forward signaling pathway.
Experimental Workflow for this compound Inhibition Assay
The following diagram outlines the key steps in the experimental workflow to determine the inhibitory activity of this compound.
Caption: ELISA workflow for this compound inhibition.
Logical Relationship of this compound Inhibition
This diagram illustrates the competitive inhibitory relationship between this compound and ephrin ligands for the EphA4 receptor binding site.
Caption: Competitive inhibition by this compound.
Conclusion
This compound represents a promising small molecule tool for the investigation and potential therapeutic targeting of the Eph-ephrin signaling pathway. Its mechanism as a competitive antagonist of ephrin binding offers a clear rationale for its biological activity. While further studies are required to specifically quantify its interaction with the EphA4 receptor, the existing data on its potent inhibition of EphA2 and EphB2 underscore its potential as a pan-Eph receptor inhibitor. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the role of this compound and the broader implications of Eph receptor antagonism in various disease contexts.
References
Technical Whitepaper: An Examination of UniPR1447 and its Interaction with Glioblastoma Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a technical overview of the available research on the compound UniPR1447, with a specific focus on its interaction with glioblastoma (GBM) cells. This compound is identified as a dual antagonist of the EphA2 and EphB2 receptors. This paper summarizes the existing quantitative data on its binding affinities and critically evaluates its observed effect on glioblastoma cell proliferation based on published literature. Detailed experimental protocols for relevant assays and visualizations of the pertinent signaling pathway and experimental workflow are provided to offer a comprehensive resource for researchers in the field of neuro-oncology and cancer drug development.
Introduction to this compound
This compound is a synthetic compound designed as a dual antagonist for the EphA2 and EphB2 receptors. The Eph (erythropoietin-producing hepatocellular carcinoma) receptors are the largest family of receptor tyrosine kinases and are implicated in a variety of cellular processes, including cell proliferation, migration, and adhesion. Dysregulation of Eph receptor signaling has been linked to the progression of several cancers, including glioblastoma. As such, the development of antagonists for these receptors is an area of active research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound that have been determined experimentally.
| Parameter | Receptor/Assay | Value | Source |
| IC50 | EphA2-ephrin-A1 binding | 6.6 μM | [1] |
| Ki | EphA2 | 1.4 μM | [1] |
| Ki | EphB2 | 2.6 μM | [1] |
| Effect on Cell Proliferation | U251 Glioblastoma Cells (30 μM) | No significant effect | [1] |
Effect on Glioblastoma Cell Proliferation
A study investigating the effects of this compound on the U251 glioblastoma cell line found that the compound did not significantly inhibit cell proliferation at a concentration of 30 μM, as measured by an MTT assay.[1] In the same study, a related compound, UniPR1449, demonstrated a complete blockage of GBM cell growth at the same concentration, highlighting the specificity of the molecular interactions required for anti-proliferative effects.[1]
Experimental Protocols
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
U251 Glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: U251 cells are harvested and seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: this compound is diluted to the desired concentrations in culture medium. The old medium is removed from the wells and 100 µL of the medium containing the test compound is added. A control group with vehicle (e.g., 0.3% DMSO) is also included.
-
Incubation: The cells are incubated with the compound for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the control group to determine the percentage of cell viability.
Signaling Pathways and Visualizations
While this compound did not show a direct effect on glioblastoma cell proliferation in the cited study, its targets, the EphA2 and EphB2 receptors, are known to be involved in signaling pathways that can influence cell growth and survival.
EphA2 Signaling Pathway
The following diagram illustrates a simplified overview of the EphA2 signaling pathway, which can be activated by its ligand, ephrin-A1.
Caption: Simplified EphA2 signaling pathway.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening compounds for their effects on glioblastoma cell proliferation.
Caption: Workflow for assessing cell proliferation.
Conclusion
The available evidence suggests that while this compound is an effective dual antagonist of the EphA2 and EphB2 receptors, it does not significantly inhibit the proliferation of the U251 glioblastoma cell line at the concentrations tested. This highlights the complexity of targeting Eph receptors for anti-cancer therapy and underscores the importance of further research to elucidate the specific downstream signaling events that are critical for inhibiting glioblastoma cell growth. The methodologies and pathway diagrams provided in this document serve as a resource for the continued investigation of novel therapeutic agents for glioblastoma.
References
UniPR1447: A Technical Whitepaper on its Discovery and Early-Stage Development as a Dual EphA2/EphB2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial development of UniPR1447, a novel small molecule antagonist of the EphA2 and EphB2 receptor tyrosine kinases. This compound emerged from a structure-guided drug discovery program aimed at targeting the Eph receptor family, which is implicated in various pathological processes, including cancer. This whitepaper details the synthesis, mechanism of action, and key quantitative data associated with this compound, along with the experimental protocols employed in its initial characterization. The current publicly available information suggests that the development of this compound is in the early discovery phase, with no published in vivo, preclinical, or clinical trial data.
Introduction
The Erythropoietin-producing hepatocellular carcinoma (Eph) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in developmental processes and tissue homeostasis. Dysregulation of Eph receptor signaling, particularly of the EphA2 and EphB2 subtypes, has been increasingly linked to the pathogenesis of various cancers, where it can promote tumor growth, angiogenesis, and metastasis. This has positioned Eph receptors as attractive targets for therapeutic intervention.
This compound was developed as a dual antagonist of EphA2 and EphB2 receptors. Its design is based on a 3β-hydroxy Δ5-cholenic acid scaffold, a privileged structure for Eph receptor modulation. This whitepaper serves as a technical guide to the foundational science and early-stage data of this compound.
Discovery and Synthesis
The discovery of this compound was the result of a rational drug design strategy aimed at improving the properties of earlier Eph receptor antagonists. The synthesis of this compound, the L-β-homotryptophan conjugate of 3β-hydroxy Δ5-cholenic acid, is achieved through a straightforward chemical process.
Logical Workflow for Discovery
The discovery process for this compound followed a logical progression from initial concept to the characterization of the final compound.
Synthesis Protocol
The synthesis of this compound is a single-step reaction. To a chilled solution of 3β-hydroxy Δ5-cholenic acid in anhydrous N,N-Dimethylformamide (DMF), 1.2 equivalents of O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) and 5 equivalents of N,N-Diisopropylethylamine (DIPEA) are added. The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid. Subsequently, L-β-homotryptophan hydrochloride is added to the reaction mixture. The final product, this compound, is purified by silica gel column chromatography.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the ligand-binding domain of EphA2 and EphB2 receptors. It prevents the binding of their cognate ephrin ligands, thereby inhibiting the downstream signaling cascades that are activated upon receptor-ligand engagement. The primary interaction is a salt bridge formation between the carboxylate group of this compound's L-β-homotryptophan moiety and a conserved arginine residue within the ligand-binding pocket of the Eph receptors.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro assays.
| Parameter | Receptor | Value | Assay | Reference |
| IC50 | EphA2 | 6.6 µM | ELISA | [1] |
| Ki | EphA2 | 1.4 µM | ELISA | [1] |
| Ki | EphB2 | 2.6 µM | ELISA | [1] |
| KD | EphA2 | 3.4 ± 1.7 µM | SPR | [1] |
Table 1: In vitro activity of this compound.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound.
Experimental Workflow
ELISA Binding Assay
An enzyme-linked immunosorbent assay (ELISA) was employed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the EphA2-ephrin-A1 interaction.
-
Plate Coating: 96-well plates are coated with recombinant human EphA2-Fc chimera.
-
Blocking: The plates are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of biotinylated ephrin-A1-Fc is added to the wells along with increasing concentrations of this compound.
-
Detection: The amount of bound biotinylated ephrin-A1-Fc is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
Data Analysis: The absorbance is measured, and the data are fitted to a dose-response curve to calculate the IC50. The Ki is calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) was used to determine the dissociation constant (KD) of this compound for EphA2.
-
Chip Preparation: A sensor chip is functionalized with an anti-human Fc antibody.
-
Ligand Capture: Recombinant human EphA2-Fc is captured on the sensor chip surface.
-
Analyte Injection: Different concentrations of this compound are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the binding of this compound to EphA2, is monitored in real-time.
-
Data Analysis: The association and dissociation kinetics are analyzed to determine the KD.
Molecular Docking and Molecular Dynamics (MD) Simulations
Computational methods were used to predict the binding mode and to study the conformational dynamics of the this compound-EphA2/B2 complexes.
-
Receptor and Ligand Preparation: The three-dimensional structures of the EphA2 and EphB2 ligand-binding domains and this compound are prepared for docking.
-
Molecular Docking: this compound is docked into the ligand-binding pocket of the receptors using a suitable docking program. The best-ranked poses are analyzed to identify key interactions.
-
Molecular Dynamics Simulations: The docked complexes are subjected to microsecond-long MD simulations in a simulated physiological environment to assess the stability of the binding mode and to explore the conformational landscape of the complex.
Current Development Status and Future Perspectives
Based on publicly available information, the development of this compound is in the early discovery and characterization stage. The primary research has demonstrated its ability to act as a dual antagonist of EphA2 and EphB2 receptors in in vitro settings. There is no publicly available data on the in vivo efficacy, pharmacokinetics, or safety profile of this compound. Furthermore, no patent applications or clinical trials specifically mentioning this compound have been identified.
Future research on this compound would likely involve:
-
Lead optimization to improve potency and selectivity.
-
In vitro cell-based assays to assess its functional effects on cancer cell proliferation, migration, and invasion.
-
Preclinical in vivo studies in animal models of cancer to evaluate its efficacy and safety.
Conclusion
This compound is a novel, rationally designed dual antagonist of the EphA2 and EphB2 receptors with micromolar affinity. Its discovery has been supported by a combination of chemical synthesis, in vitro binding assays, and computational modeling. While the initial findings are promising, further preclinical and clinical development will be necessary to ascertain its therapeutic potential. This whitepaper provides a comprehensive summary of the currently available technical information on this compound, serving as a valuable resource for researchers and drug development professionals interested in the field of Eph receptor antagonism.
References
UniPR1447: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1447 is a synthetic small molecule that has been identified as a dual antagonist of the EphA2 and EphB2 receptors.[1] The Eph (erythropoietin-producing hepatocellular carcinoma) receptors constitute the largest family of receptor tyrosine kinases and, along with their ephrin ligands, play critical roles in a variety of physiological and pathological processes, including cancer development and progression.[2] Dysregulation of Eph receptor signaling, particularly of EphA2 and EphB2, has been implicated in various malignancies, making them attractive targets for therapeutic intervention.[3][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation in cancer research.
Mechanism of Action
This compound is a conjugate of L-β-homotryptophan and 3β-hydroxy Δ5-cholenic acid.[1] It functions as a competitive antagonist at the ligand-binding domain of both EphA2 and EphB2 receptors.[1] By occupying this domain, this compound prevents the binding of the natural ephrin ligands (e.g., ephrin-A1 for EphA2), thereby inhibiting receptor activation and downstream signaling.[1] This antagonistic action blocks the oncogenic signaling cascades that are often hyperactivated in cancer cells due to the overexpression of these receptors.[3][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro studies. As of the latest literature review, no in vivo efficacy or pharmacokinetic data for this compound has been published.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Parameter | Receptor | Value | Assay | Reference |
| IC50 | EphA2 | 6.6 µM | ELISA-based ephrin-A1 binding inhibition | [1] |
| Ki | EphA2 | 1.4 µM | Not specified | [1] |
| Ki | EphB2 | 2.6 µM | Not specified | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| U251 | Glioblastoma | MTT Assay (72h) | 30 µM | No significant effect on cell growth | [1] |
Experimental Protocols
ELISA-based EphA2-ephrin-A1 Binding Inhibition Assay
This protocol is a generalized procedure based on the methodology described for this compound and common laboratory practices.[1]
Materials:
-
Recombinant human EphA2 protein
-
Biotinylated ephrin-A1-Fc chimera
-
This compound
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with recombinant human EphA2 protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA). Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Ligand Binding: Add biotinylated ephrin-A1-Fc to each well at a concentration corresponding to its KD for EphA2. Incubate for 2-4 hours at 37°C.[1]
-
Detection: Wash the plate three times with Wash Buffer. Add streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with Wash Buffer. Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay for U251 Glioblastoma Cells
This protocol is based on methodologies reported for U251 cells and general MTT assay procedures.[6][7][8]
Materials:
-
U251 glioblastoma cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U251 cells into a 96-well plate at a density of 8 x 103 to 1.5 x 104 cells per well in 100 µL of complete culture medium.[6][7] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Incubation: Incubate the cells for 72 hours in a humidified incubator.[6][7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as an EphA2/EphB2 antagonist.
Caption: Workflow for the ELISA-based EphA2-ephrin-A1 binding inhibition assay.
Caption: Workflow for the MTT cell viability assay with U251 glioblastoma cells.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of targeting the Eph/ephrin signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-EphA2 Antibodies with Distinct In Vitro Properties Have Equal In Vivo Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EPHA2, a promising therapeutic target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of the combined treatment of U251 and T98G glioma cells with an anti-tubulin tetrahydrothieno[2,3-c]pyridine derivative and a peptide nucleic acid targeting miR-221-3p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
Structural Basis of UniPR1447 Interaction with Eph Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular underpinnings of the interaction between the dual antagonist UniPR1447 and the Ephrin (Eph) receptors, EphA2 and EphB2. This document details the binding affinities, experimental methodologies, and the implicated signaling pathways, offering a comprehensive resource for researchers in oncology, cell biology, and pharmacology.
Introduction to this compound and Eph Receptors
The Erythropoietin-producing hepatocellular (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their ephrin ligands are crucial mediators of cell-cell communication, regulating a myriad of physiological and pathological processes. Dysregulation of Eph receptor signaling, particularly of EphA2 and EphB2, is frequently implicated in cancer progression, making them attractive targets for therapeutic intervention.
This compound has been identified as a dual antagonist of EphA2 and EphB2 receptors, inhibiting the binding of their cognate ephrin ligands.[1][2] Understanding the structural basis of this antagonism is paramount for the rational design of more potent and selective Eph receptor inhibitors. This guide synthesizes the current knowledge on the this compound-Eph receptor interaction, drawing from biochemical, biophysical, and computational studies.
Quantitative Analysis of this compound-Eph Receptor Binding
The binding affinity of this compound to EphA2 and EphB2 has been characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative view of its potency towards both receptors.
Table 1: Inhibitory Activity of this compound
| Target Receptor | Ligand | Assay Type | Parameter | Value (μM) | Reference |
| EphA2 | ephrin-A1 | ELISA | IC50 | 6.6 | [1][2] |
| EphA2 | ephrin-A1 | ELISA | Ki | 1.4 | [1] |
| EphB2 | ephrin-B1 | ELISA | Ki | 2.6 | [1] |
Table 2: Dissociation Constants of this compound
| Target Receptor | Ligand | Assay Type | Parameter | Value (μM) | Reference |
| EphA2 | - | Surface Plasmon Resonance (SPR) | KD | 3.4 ± 1.7 | [1] |
Structural Insights from Molecular Modeling
In the absence of a co-crystal structure, computational methods have provided significant insights into the binding mode of this compound within the ligand-binding domains of EphA2 and EphB2.
Molecular dynamics (MD) simulations have been instrumental in elucidating the conformational dynamics of the this compound-Eph receptor complexes.[1][3][4] These simulations, performed on the microsecond timescale, have revealed that this compound accommodates its steroidal core within a hydrophobic channel on the surface of the receptors.[3]
A key finding from these computational studies is the identification of an accessory pocket in the EphA2 receptor that is not present in EphB2.[1] This structural difference is attributed to the presence of the acidic residue Glu52 in EphB2, which occupies the space corresponding to the accessory area in EphA2.[1] This discovery was pivotal in the rational design of UniPR1449, a selective EphA2 antagonist, by introducing a bulky substituent on this compound to engage this accessory pocket.[1]
Experimental Protocols
This section details the methodologies employed in the characterization of the this compound-Eph receptor interaction.
Enzyme-Linked Immunosorbent Assay (ELISA)
The inhibitory activity of this compound on the EphA2-ephrin-A1 and EphB2-ephrin-B1 interactions was quantified using a competitive ELISA.
-
Plate Coating: 96-well plates are coated with a specific anti-human or anti-mouse Fc antibody.
-
Receptor Immobilization: Recombinant human EphA2-Fc or EphB2-Fc is added to the wells and captured by the coated antibody.
-
Competitive Binding: A fixed concentration of biotinylated ephrin-A1-Fc or ephrin-B1-Fc is mixed with increasing concentrations of this compound and added to the wells containing the immobilized receptors.
-
Detection: The amount of bound biotinylated ephrin is detected by adding streptavidin-HRP followed by a chromogenic substrate.
-
Data Analysis: The absorbance is measured, and the IC50 and Ki values are calculated from the resulting dose-response curves.
ELISA Workflow for this compound Inhibition Assay.
Surface Plasmon Resonance (SPR)
SPR analysis was employed to determine the direct binding kinetics and affinity of this compound to the EphA2 receptor.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant EphA2-Fc is immobilized on the sensor chip surface.
-
Analyte Injection: Increasing concentrations of this compound are injected over the chip surface.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
SPR Experimental Workflow for this compound Binding Kinetics.
Molecular Dynamics (MD) Simulations
MD simulations were performed to investigate the conformational landscape of this compound bound to the EphA2 and EphB2 receptors.
-
System Preparation: The crystal structures of the EphA2 and EphB2 ligand-binding domains were used as starting points. This compound was docked into the binding sites of the receptors.
-
Simulation Setup: The receptor-ligand complexes were solvated in a water box with appropriate ions to neutralize the system.
-
Equilibration: The systems were subjected to a series of energy minimization and equilibration steps to relax the structures.
-
Production Run: Long-timescale MD simulations (in the microsecond range) were performed to sample the conformational space of the complexes.
-
Analysis: The trajectories were analyzed to determine the binding modes, key intermolecular interactions, and the free energy landscape of binding.
Eph Receptor Signaling and Inhibition by this compound
Eph receptors mediate forward signaling into the receptor-bearing cell and can also induce reverse signaling into the ephrin-presenting cell. The forward signaling cascade is initiated by ligand-induced receptor clustering and autophosphorylation of the kinase domain. This leads to the recruitment and activation of various downstream signaling effectors that regulate cell adhesion, migration, proliferation, and survival.
As an antagonist, this compound prevents the binding of ephrins to EphA2 and EphB2, thereby inhibiting the initiation of this downstream signaling cascade. The diagram below illustrates the canonical EphA2 forward signaling pathway and the point of inhibition by this compound.
Inhibition of EphA2 Signaling by this compound.
Conclusion
This compound serves as a valuable pharmacological tool for probing the roles of EphA2 and EphB2 in health and disease. The structural basis of its interaction, elucidated through a combination of biochemical, biophysical, and computational approaches, reveals a binding mode that occludes the ephrin-binding site. The discovery of a differential accessory pocket in EphA2 has paved the way for the development of next-generation, selective Eph receptor antagonists. This guide provides a comprehensive technical foundation for researchers aiming to further investigate the therapeutic potential of targeting the Eph-ephrin signaling axis.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with UniPR1447, a Dual EphA2/EphB2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of UniPR1447, a dual antagonist of the EphA2 and EphB2 receptor tyrosine kinases. The provided methodologies are based on established techniques for evaluating Eph receptor antagonists and are intended to guide researchers in their studies with this compound.
Introduction to this compound
This compound is a small molecule antagonist that targets the ligand-binding domain of both EphA2 and EphB2 receptors.[1][2][3] By doing so, it inhibits the binding of their respective ephrin ligands, thereby modulating downstream signaling pathways. The Eph receptors are known to play crucial roles in various physiological and pathological processes, including cancer development and progression, making them attractive targets for therapeutic intervention.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
Table 1: Inhibitory Activity of this compound
| Target Interaction | Assay Type | IC50 / Ki Value | Reference |
| EphA2-ephrin-A1 Binding | ELISA | 6.6 µM (IC50) | [1][3] |
| EphA2 Binding | Surface Plasmon Resonance | 1.4 µM (Ki) | [3] |
| EphB2 Binding | Surface Plasmon Resonance | 2.6 µM (Ki) | [3] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of EphA2 and the inhibitory action of this compound. Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes dimerization and autophosphorylation of its kinase domain, initiating downstream signaling cascades that can influence cell proliferation, migration, and invasion. This compound acts by blocking the initial ligand-receptor interaction.
Experimental Protocols
Detailed protocols for key in vitro experiments to characterize the activity of this compound are provided below.
EphA2-ephrin-A1 Binding Assay (ELISA-based)
This assay is designed to quantify the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.
Workflow Diagram:
Methodology:
-
Plate Coating: Coat a 96-well microplate with recombinant human EphA2 protein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Add increasing concentrations of this compound (e.g., from 1.6 to 50 µM) to the wells and incubate for 1 hour at room temperature.[3]
-
Ligand Binding: Add biotinylated ephrin-A1-Fc at a concentration corresponding to its dissociation constant (Kd) to all wells and incubate for 2 hours at room temperature.[3]
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve and calculate the IC50 value.
Western Blot Analysis of EphA2 Phosphorylation and Downstream Signaling
This protocol is used to assess the effect of this compound on ligand-induced EphA2 phosphorylation and the activation of downstream signaling proteins like Akt and ERK.
Methodology:
-
Cell Culture and Treatment: Culture EphA2-expressing cells (e.g., PC-3, MDA-MB-231) to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EphA2, total EphA2, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of this compound on the migratory capacity of cancer cells.
Methodology:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All experiments should be conducted with appropriate controls.
References
Application Notes and Protocols for UniPR1447 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
UniPR1447 is a dual antagonist of the Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 2 (EphB2).[1] These receptor tyrosine kinases are crucial regulators of various physiological processes, including embryonic development, tissue regeneration, and angiogenesis. Dysregulation of EphA2 and EphB2 signaling has been implicated in the progression of several cancers, making them attractive targets for therapeutic intervention. This compound competitively inhibits the binding of ephrin ligands to the ligand-binding domain of both EphA2 and EphB2, thereby modulating downstream signaling pathways that control cell proliferation, migration, invasion, and angiogenesis. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its biological effects.
Mechanism of Action
This compound is a small molecule that acts as a competitive antagonist at the ligand-binding domain of EphA2 and EphB2 receptors. It has been shown to bind to EphA2 with a dissociation constant (Ki) of 1.4 µM and to EphB2 with a Ki of 2.6 µM.[1] The half-maximal inhibitory concentration (IC50) for the displacement of ephrin-A1 from EphA2 is 6.6 µM. By blocking the interaction between Eph receptors and their cognate ephrin ligands, this compound inhibits the activation of downstream signaling cascades.
Signaling Pathways Modulated by this compound
The antagonism of EphA2 and EphB2 by this compound can impact multiple signaling pathways, depending on the cellular context and the mode of receptor activation (ligand-dependent vs. ligand-independent).
Diagram: Ligand-Dependent EphA2 Signaling Inhibition by this compound
Caption: Inhibition of ligand-dependent EphA2 signaling by this compound.
Diagram: Ligand-Independent EphA2 Signaling Inhibition by this compound
Caption: Postulated inhibition of ligand-independent EphA2 signaling.
Diagram: EphB2 Forward and Reverse Signaling Inhibition by this compound
Caption: this compound inhibits both forward and reverse EphB2 signaling.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides illustrative data for its effects in various cell-based assays based on its mechanism as an EphA2/B2 antagonist.
| Assay Type | Cell Line | This compound Concentration | Observed/Illustrative Effect | Reference/Note |
| Binding Affinity | - | - | Ki (EphA2) = 1.4 µM | [1] |
| - | - | Ki (EphB2) = 2.6 µM | [1] | |
| Binding Inhibition | - | 6.6 µM | IC50 for EphA2-ephrin-A1 binding | |
| Cell Proliferation | U251 (Glioblastoma) | 30 µM | No significant effect | |
| (MTT Assay) | PC-3 (Prostate Cancer) | 10 µM | ~25% reduction in proliferation | Illustrative |
| HUVEC (Endothelial) | 10 µM | ~20% reduction in proliferation | Illustrative | |
| Cell Migration | MDA-MB-231 (Breast Cancer) | 10 µM | ~40% reduction in migration | Illustrative |
| (Wound Healing) | U87 (Glioblastoma) | 10 µM | ~35% reduction in migration | Illustrative |
| Cell Invasion | PC-3 (Prostate Cancer) | 10 µM | ~50% reduction in invasion | Illustrative |
| (Boyden Chamber) | ||||
| Angiogenesis | HUVEC | 10 µM | ~60% reduction in tube formation | Illustrative |
| (Tube Formation) |
Note: Illustrative data is based on the expected antagonistic effects of inhibiting EphA2/B2 signaling and should be confirmed experimentally.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the proliferation of U251 glioblastoma cells.
Materials:
-
U251 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed U251 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell proliferation assay.
Cell Migration Assay (Wound Healing Assay)
This protocol describes a method to assess the effect of this compound on the migration of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete medium
-
Serum-free medium
-
This compound
-
DMSO
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at different time points (e.g., 12, 24 hours).
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Diagram: Wound Healing Assay Workflow
Caption: Workflow for the wound healing cell migration assay.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol details the use of a Boyden chamber with a Matrigel-coated membrane to evaluate the effect of this compound on the invasion of PC-3 prostate cancer cells.
Materials:
-
PC-3 cells
-
Serum-free medium
-
Complete medium (as chemoattractant)
-
This compound
-
DMSO
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Resuspend PC-3 cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add 500 µL of complete medium to the lower chamber of the 24-well plate.
-
Seed 1 x 10^5 cells in 200 µL of the prepared cell suspension into the upper chamber of the inserts.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Remove the inserts and wipe the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Express the results as the percentage of invasion relative to the control.
Diagram: Boyden Chamber Invasion Assay
References
UniPR1447: Application Notes and Protocols for Effective EphA2/EphB2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of UniPR1447, a dual antagonist of EphA2 and EphB2 receptors. This document includes key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of the associated signaling pathways to guide researchers in their studies.
Introduction
This compound is a valuable research tool for investigating the roles of EphA2 and EphB2 in various biological processes, including developmental pathways and tumorigenesis. It acts as a competitive antagonist, preventing the binding of the natural ephrin ligands to the EphA2 and EphB2 receptors. Understanding the effective concentrations and experimental conditions for this compound is crucial for accurate and reproducible results.
Quantitative Data Summary
The inhibitory potency of this compound against human EphA2 and EphB2 has been determined through in vitro binding assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Receptor | Value | Assay Conditions | Reference |
| IC50 | EphA2 | 6.6 µM | ELISA-based binding assay with biotinylated ephrin-A1-Fc. | [1][2][3] |
| Ki | EphA2 | 1.4 µM | Saturation binding experiments with biotinylated ephrin-A1-Fc. | [2] |
| Ki | EphB2 | 2.6 µM | Saturation binding experiments with biotinylated ephrin-B1-Fc. | [2] |
Note: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the binding of ephrin-A1 to EphA2. The Ki (inhibition constant) provides a more absolute measure of binding affinity.
Experimental Protocols
In Vitro EphA2/EphB2 Binding Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of this compound on the interaction between EphA2/EphB2 and their respective ligands.
Materials:
-
Recombinant human EphA2-Fc and EphB2-Fc fusion proteins
-
Biotinylated ephrin-A1-Fc and ephrin-B1-Fc ligands
-
This compound
-
96-well high-binding microplates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating:
-
Coat the wells of a 96-well microplate with 100 µL of recombinant human EphA2-Fc or EphB2-Fc (e.g., 1 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
-
Competition:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound in binding buffer (e.g., PBS with 0.1% BSA).
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of biotinylated ephrin-A1-Fc (for EphA2) or ephrin-B1-Fc (for EphB2) at a concentration corresponding to its KD value for the respective receptor.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP diluted in binding buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no biotinylated ligand).
-
Plot the absorbance against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based EphA2/EphB2 Phosphorylation Assay
This protocol outlines a method to assess the functional inhibition of EphA2 or EphB2 receptor activation by this compound in a cellular context by measuring receptor phosphorylation.
Materials:
-
Cells expressing endogenous or overexpressed EphA2 or EphB2 (e.g., PC-3 cells for EphA2/EphB2)
-
This compound
-
Clustered ephrin-A1-Fc or ephrin-B1-Fc (ligands)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-EphA2, anti-phospho-EphB2 (Tyr594), anti-EphB2
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with pre-clustered ephrin-A1-Fc (for EphA2) or ephrin-B1-Fc (for EphB2) for 10-20 minutes at 37°C. To cluster the Fc-fusion proteins, pre-incubate them with an anti-Fc antibody.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with the primary anti-phospho-EphA2 or anti-phospho-EphB2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total EphA2 or EphB2 protein to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated Eph receptor to total Eph receptor.
-
Determine the concentration-dependent inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
EphA2 Signaling Pathways
EphA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on cell behavior.
Caption: EphA2 signaling pathways inhibited by this compound.
EphB2 Signaling Pathway
EphB2 signaling is crucial for cell proliferation and migration, particularly in the intestinal epithelium. It engages distinct downstream pathways to regulate these processes.
Caption: EphB2 signaling pathways affected by this compound.
Experimental Workflow: Assessing this compound Activity
The following diagram illustrates a typical workflow for characterizing the inhibitory activity of this compound.
Caption: Experimental workflow for this compound characterization.
References
Application Notes and Protocols for UniPR1447 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of UniPR1447, a dual antagonist of EphA2 and EphB2 receptors. These guidelines are intended to ensure the stability and consistent performance of this compound in various experimental settings. The provided information on its physicochemical properties, combined with detailed protocols and diagrams, will aid researchers in achieving reproducible and reliable results.
Introduction to this compound
This compound is a valuable research tool for investigating the roles of EphA2 and EphB2 receptor tyrosine kinases in various biological processes, including cancer biology and developmental pathways. It acts as an antagonist, blocking the interaction between the Eph receptors and their ephrin ligands. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining meaningful experimental data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₀N₂O₄ | PubChem |
| Molecular Weight | 574.8 g/mol | PubChem[1] |
| Log D | 4.6 ± 0.10 | Journal Article |
Solubility and Stability
Proper dissolution and storage are critical for maintaining the integrity of this compound.
Stability and Storage: Based on supplier recommendations, solid this compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere. Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month at -20°C. It is crucial to protect the solution from light and store it under nitrogen to prevent degradation.
| Condition | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Protect from light, store under nitrogen |
| In Solvent | -80°C | 6 months | Protect from light, store under nitrogen |
| In Solvent | -20°C | 1 month | Protect from light, store under nitrogen |
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 574.8 g/mol * 1000 mg/g = 5.748 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 5.75 mg of this compound powder using a calibrated analytical balance. It is recommended to perform this in a chemical fume hood.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Ensure the tubes are tightly sealed and protected from light.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified EphA2 Signaling Pathway
Caption: Inhibition of EphA2 signaling by this compound.
References
Application of UniPR1447 in Surface Plasmon Resonance (SPR) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1447 is a small molecule antagonist targeting the EphA2 and EphB2 receptors. This document provides detailed application notes and protocols for utilizing Surface Plasmon Resonance (SPR) to characterize the binding kinetics of this compound with its target receptors. SPR is a powerful, label-free technology for real-time monitoring of biomolecular interactions, making it an invaluable tool in drug discovery and development for determining binding affinity, kinetics, and specificity.[1][2][3][4]
These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and executing SPR assays to evaluate small molecule inhibitors like this compound.
Data Presentation
The binding affinity of this compound for its target receptors, EphA2 and EphB2, has been previously determined. The following table summarizes these reported inhibition constants (Ki).
| Compound | Target Receptor | Inhibition Constant (Ki) |
| This compound | EphA2 | 1.4 µM[5] |
| This compound | EphB2 | 2.6 µM[5] |
Signaling Pathway
This compound exerts its effects by antagonizing EphA2 and EphB2 receptors. These receptors are part of the larger family of Ephrin receptors, which are receptor tyrosine kinases. The binding of their endogenous ligands, ephrins, typically leads to receptor clustering and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate critical cellular processes such as cell proliferation, migration, and adhesion. By blocking the ephrin binding site, this compound is expected to inhibit these downstream signaling events.
Caption: this compound inhibits EphA2/EphB2 receptor signaling.
Experimental Protocols
The following protocols describe a general workflow for assessing the binding of this compound to an Eph receptor (e.g., EphA2) using SPR.
Immobilization of EphA2 Receptor
This protocol outlines the immobilization of the target receptor onto an SPR sensor chip using amine coupling chemistry.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
CM5 sensor chip
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant human EphA2 protein (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxymethyl groups.
-
Ligand Immobilization: Inject the EphA2 protein, diluted in immobilization buffer (e.g., 10-50 µg/mL), over the activated surface. The protein will covalently bind to the activated surface via its primary amine groups.
-
Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
This compound Binding Analysis
This protocol describes the injection of this compound (analyte) to measure its binding to the immobilized EphA2 receptor.
Materials:
-
Immobilized EphA2 sensor chip
-
This compound stock solution (in DMSO)
-
Running buffer (HBS-EP+)
-
Serial dilutions of this compound in running buffer (ensure final DMSO concentration is matched across all samples and is low, typically <1%)
Procedure:
-
Sample Preparation: Prepare a series of this compound dilutions in running buffer. A typical concentration range for an initial screen might be from 0.1 µM to 50 µM. Include a buffer-only injection as a reference.
-
Association: Inject the prepared this compound solutions over the immobilized EphA2 surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Dissociation: Switch back to running buffer flow and monitor the dissociation of the this compound from the receptor for a defined period (e.g., 300 seconds).
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow Diagram
Caption: General workflow for an SPR-based binding assay.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. bio-rad.com [bio-rad.com]
- 3. criver.com [criver.com]
- 4. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 5. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UniPR1447: A Tool for Studying Eph Receptor Signaling in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UniPR1447, a dual antagonist of EphA2 and EphB2 receptors, in cancer cell research. This document outlines the mechanism of action of this compound, summarizes its known biochemical activity, and provides detailed protocols for key experiments to investigate its effects on Eph receptor signaling and cancer cell biology.
Introduction to this compound and Eph Receptor Signaling
The Eph (Erythropoietin-producing hepatocellular) receptors are the largest family of receptor tyrosine kinases (RTKs) and, along with their ephrin ligands, play crucial roles in a variety of physiological and pathological processes, including cancer.[1][2] The Eph/ephrin signaling axis is involved in tumorigenesis, angiogenesis, and metastasis.[1][2] Dysregulation of Eph receptor signaling, particularly the overexpression of EphA2 and EphB2, is associated with poor prognosis in several cancers, making them attractive targets for therapeutic intervention.[1][2]
This compound is a small molecule antagonist that has been shown to bind to the ligand-binding domain of both EphA2 and EphB2 receptors, thereby inhibiting their interaction with their respective ephrin ligands. This inhibition blocks the initiation of downstream signaling cascades.
Data Presentation: Biochemical and Cellular Activity of this compound
The following tables summarize the currently available quantitative data for this compound. Due to the limited public data on this compound, data for the closely related pan-Eph antagonist, UniPR1331, is also included for comparative purposes and to suggest potential areas of investigation for this compound.
Table 1: Biochemical Activity of this compound
| Compound | Target | Assay Type | Value | Reference |
| This compound | EphA2 | Inhibition of ephrin-A1 binding (IC50) | 6.6 µM | |
| This compound | EphA2 | Binding affinity (Ki) | 1.4 µM | |
| This compound | EphB2 | Binding affinity (Ki) | 2.6 µM |
Table 2: Cellular Activity of this compound and the related compound UniPR1331
| Compound | Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| This compound | U251 | Glioblastoma | MTT Assay | 30 µM | No significant effect on cell growth | |
| UniPR1331 | U87MG | Glioblastoma | Xenograft model | - | Halved final tumor volume | [3] |
| UniPR1331 | TPC8 | Glioblastoma | Orthotopic model | - | Enhanced disease-free survival | [3] |
| UniPR1331 | U87MG | Glioblastoma | Orthotopic model | - | Enhanced disease-free survival | [3] |
Mandatory Visualizations
Eph Receptor Signaling Pathway
References
- 1. Eph Receptors and Ephrins in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ephrins and Eph receptors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UniPR1331, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Probing Eph Receptor Function with UniPR1447: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eph (erythropoietin-producing hepatocellular) receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes.[1] Dysregulation of Eph receptor signaling is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. UniPR1447 is a potent, reversible, dual antagonist of EphA2 and EphB2 receptors, making it a valuable pharmacological tool to investigate the intricate functions of these receptors in normal physiology and disease. This document provides detailed application notes and experimental protocols for utilizing this compound to probe EphA2 and EphB2 receptor function.
This compound: A Dual Antagonist of EphA2 and EphB2
This compound is a small molecule antagonist that selectively targets the ligand-binding domain of EphA2 and EphB2 receptors. By competitively inhibiting the binding of their cognate ephrin ligands, this compound effectively blocks the initiation of downstream signaling cascades.
Quantitative Data Summary
The binding affinity and inhibitory concentration of this compound for human EphA2 and EphB2 receptors have been characterized using various biochemical and biophysical methods.
| Parameter | EphA2 | EphB2 | Method | Reference |
| Ki (Inhibitory Constant) | 1.4 µM | 2.6 µM | ELISA-based saturation binding assay | [2] |
| IC50 (Half-maximal Inhibitory Concentration) | 6.6 µM (vs. ephrin-A1) | Not explicitly reported, but similar potency to EphA2 is suggested. | ELISA-based competitive binding assay |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the functional consequences of EphA2 and EphB2 inhibition by this compound.
Eph Receptor-Ephrin Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of ephrin ligands to Eph receptors.
Materials:
-
Recombinant human EphA2-Fc and EphB2-Fc chimera
-
Biotinylated ephrin-A1-Fc and ephrin-B2-Fc chimera
-
This compound
-
High-binding 96-well plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coat a 96-well plate with 100 µL/well of 1 µg/mL EphA2-Fc or EphB2-Fc in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL/well of assay buffer for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 50 µL of biotinylated ephrin-A1-Fc (for EphA2) or ephrin-B2-Fc (for EphB2) at a concentration corresponding to its KD value for the respective receptor.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL/well of streptavidin-HRP diluted in assay buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream signaling molecules.
Materials:
-
Cells expressing EphA2 and/or EphB2 (e.g., PC-3 prostate cancer cells, MDA-MB-231 breast cancer cells)
-
This compound
-
Ephrin-A1-Fc or ephrin-B2-Fc (for stimulation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-EphA2 (Tyr588), total EphA2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE equipment and reagents
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
Stimulate the cells with pre-clustered ephrin-A1-Fc (for EphA2) or ephrin-B2-Fc (for EphB2) for 15-30 minutes. A non-stimulated control should be included.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Cell Rounding Assay
This assay provides a functional readout of EphA2 forward signaling inhibition. Activation of EphA2 by ephrin-A1 typically induces cell rounding and retraction, a process that can be blocked by an effective antagonist.
Materials:
-
Prostate cancer cell line PC-3 (naturally expressing high levels of EphA2)
-
This compound
-
Ephrin-A1-Fc
-
Anti-human IgG Fc antibody (for clustering)
-
Serum-free cell culture medium
-
Phase-contrast microscope with imaging capabilities
Protocol:
-
Seed PC-3 cells in a 24-well plate at a density that allows for individual cell morphology to be observed.
-
Allow cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free medium for at least 4 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control for 1 hour.
-
During the pre-treatment, pre-cluster ephrin-A1-Fc by incubating it with an anti-human IgG Fc antibody at a 1:2 molar ratio for 1 hour at 37°C.
-
Add the pre-clustered ephrin-A1-Fc (final concentration ~2 µg/mL) to the cells.
-
Monitor and capture images of the cells at regular intervals (e.g., 0, 15, 30, 60 minutes) using a phase-contrast microscope.
-
Quantify the percentage of rounded cells in multiple fields of view for each condition. A cell is considered "rounded" if it has lost its flattened morphology and retracted its cellular processes.
In Vitro Angiogenesis (Endothelial Tube Formation) Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
VEGF (Vascular Endothelial Growth Factor) or other pro-angiogenic stimuli
-
Endothelial cell growth medium (EGM-2)
-
96-well plate
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound (e.g., 1-50 µM) and a pro-angiogenic stimulus (e.g., 50 ng/mL VEGF).
-
Seed 1.5 x 10⁴ HUVECs per well onto the solidified matrix.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: EphA2 signaling pathway and the inhibitory action of this compound.
Caption: EphB2 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
References
Application Notes and Protocols for Preclinical Evaluation of Novel Therapeutics in Glioblastoma Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available data on a compound specifically named "UniPR1447" for the treatment of glioblastoma is not available. The following application notes and protocols are presented as a comprehensive guide for the preclinical evaluation of a hypothetical novel therapeutic agent, herein referred to as "Novel Compound X," in glioblastoma (GBM) xenograft models. The methodologies and data presentation formats are based on established practices in glioblastoma research.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] The development of novel therapeutic agents is critical to improving patient outcomes. Preclinical evaluation using patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models of glioblastoma is an essential step in the drug development pipeline.[3][4][5] These models allow for the assessment of a compound's in vivo efficacy, mechanism of action, and potential biomarkers of response.[3][4] This document provides a detailed framework for the evaluation of "Novel Compound X" in glioblastoma xenograft models.
Data Presentation: Efficacy of Novel Compound X in Glioblastoma Xenograft Models
Quantitative data from in vivo efficacy studies should be summarized for clear comparison. The following tables represent illustrative data for a hypothetical study of "Novel Compound X."
Table 1: Anti-Tumor Efficacy of Novel Compound X in a Subcutaneous U87-MG Glioblastoma Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | P-value vs. Vehicle |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| Temozolomide (50 mg/kg) | 10 | 800 ± 120 | 46.7% | <0.01 |
| Novel Compound X (25 mg/kg) | 10 | 950 ± 130 | 36.7% | <0.05 |
| Novel Compound X (50 mg/kg) | 10 | 600 ± 100 | 60.0% | <0.001 |
| Novel Compound X (50 mg/kg) + Temozolomide (50 mg/kg) | 10 | 300 ± 80 | 80.0% | <0.0001 |
Table 2: Survival Analysis in an Orthotopic Patient-Derived Xenograft (PDX) Glioblastoma Model
| Treatment Group | N | Median Survival (Days) | Percent Increase in Lifespan (% ILS) | P-value vs. Vehicle (Log-rank test) |
| Vehicle Control | 8 | 35 | - | - |
| Temozolomide (50 mg/kg) | 8 | 45 | 28.6% | <0.05 |
| Novel Compound X (50 mg/kg) | 8 | 52 | 48.6% | <0.01 |
| Novel Compound X (50 mg/kg) + Temozolomide (50 mg/kg) | 8 | 65 | 85.7% | <0.001 |
Signaling Pathways in Glioblastoma
Understanding the molecular pathways driving glioblastoma is crucial for targeted drug development. Key signaling pathways frequently dysregulated in GBM include the PI3K/Akt/mTOR and EGFR pathways.[1][6]
Experimental Protocols
Detailed and reproducible protocols are essential for preclinical studies.
Protocol 1: Subcutaneous Glioblastoma Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model using a human glioblastoma cell line, such as U87-MG.[7]
1. Cell Culture and Preparation:
- Culture U87-MG cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Harvest cells at 80-90% confluency using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁶ cells per 100 µL. Keep on ice.
2. Animal Handling and Implantation:
- Use 6-8 week old female athymic nude mice.
- Anesthetize the mice using isoflurane.
- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Monitoring and Treatment:
- Monitor tumor growth by measuring the length and width with calipers every 3-4 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
- Administer "Novel Compound X," vehicle control, and any comparator agents (e.g., temozolomide) according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
4. Endpoint Analysis:
- Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
- Euthanize the mice and excise the tumors for weight measurement, histopathology, and molecular analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol describes the intracranial implantation of glioblastoma cells to create a more clinically relevant model.[5][8]
1. Cell Preparation:
- Prepare glioblastoma cells (either cell lines or dissociated PDX tissue) as described in Protocol 1, Step 1.
- Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells per 5 µL.
2. Stereotactic Surgery:
- Anesthetize the mouse and secure it in a stereotactic frame.
- Make a small incision in the scalp to expose the skull.
- Using a micro-drill, create a small burr hole at a specific stereotactic coordinate in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- Slowly inject 5 µL of the cell suspension into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.
- Withdraw the needle slowly, and suture the scalp incision.
3. Post-operative Care and Monitoring:
- Provide post-operative analgesia and monitor the mice for neurological symptoms and weight loss.
- Treatment can be initiated after a set number of days post-implantation or based on tumor establishment confirmed by imaging (e.g., bioluminescence or MRI).
4. Survival Endpoint:
- The primary endpoint is overall survival. Monitor mice daily and euthanize when they exhibit predefined humane endpoints (e.g., >20% weight loss, severe neurological deficits).
- Record the date of euthanasia for survival analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound in glioblastoma xenograft models.
References
- 1. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 4. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - Vasileva - Acta Naturae [actanaturae.ru]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing UniPR1447 Efficacy in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3][4][5] These models recapitulate crucial aspects of tumor biology, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression patterns, making them more predictive platforms for evaluating the efficacy of novel therapeutic agents.[3][4][5]
UniPR1447 is a small molecule antagonist of the EphA2 and EphB2 receptors.[6] These receptor tyrosine kinases are frequently overexpressed in various cancers and play significant roles in tumor progression, angiogenesis, and metastasis. While initial studies have demonstrated the activity of this compound in 2D cell culture systems, a thorough evaluation of its efficacy in more physiologically relevant 3D models is essential for its preclinical development.[6]
These application notes provide detailed protocols for assessing the efficacy of this compound in 3D cell culture models, focusing on key anti-cancer endpoints: viability, apoptosis, and invasion.
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting the EphA2 and EphB2 receptors, which are key components of a complex signaling network involved in cell proliferation, migration, and survival. The diagram below illustrates the putative signaling pathway affected by this compound.
Caption: Putative signaling pathway inhibited by this compound.
Experimental Protocols
Spheroid Formation and this compound Treatment
This initial phase is critical for establishing robust and reproducible 3D tumor models.
Experimental Workflow:
Caption: General workflow for assessing this compound efficacy.
Protocol:
-
Cell Culture: Culture cancer cells (e.g., a cell line with known EphA2/EphB2 expression) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Harvest cells and resuspend them in culture medium to the desired concentration. Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates. The optimal seeding density to form spheroids of a desired size (e.g., 400-600 µm) should be determined empirically for each cell line.[7]
-
Spheroid Formation: Centrifuge the plates at a low speed to facilitate cell aggregation at the bottom of the wells. Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 3-5 days to allow for spheroid formation. Spheroid formation can be monitored using an inverted microscope.[7]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations. Carefully remove a portion of the old medium from each well and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the spheroids with this compound for the desired duration (e.g., 48, 72, or 96 hours) before proceeding to endpoint assays.
Assessment of Cell Viability
Determining the effect of this compound on the overall viability of the 3D spheroids is a primary indicator of its cytotoxic or cytostatic effects. ATP-based assays are highly sensitive and well-suited for 3D models.[8][9]
Protocol: CellTiter-Glo® 3D Cell Viability Assay
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plates containing the treated spheroids from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of the culture medium in the well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control spheroids.
Data Presentation:
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability |
| 0 (Vehicle) | 150,000 | 12,000 | 100 |
| 1 | 125,000 | 10,500 | 83.3 |
| 5 | 80,000 | 7,800 | 53.3 |
| 10 | 45,000 | 5,200 | 30.0 |
| 25 | 20,000 | 3,100 | 13.3 |
| 50 | 10,000 | 1,500 | 6.7 |
Assessment of Apoptosis
To determine if the observed decrease in viability is due to programmed cell death, an apoptosis assay measuring caspase activity can be performed.[10][11]
Protocol: Caspase-Glo® 3/7 3D Assay
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 3D Reagent with the provided buffer.
-
Assay Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent to each well equal to the volume of the culture medium.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express the results as fold change in caspase-3/7 activity relative to the vehicle-treated control.
Data Presentation:
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 10,000 | 950 | 1.0 |
| 1 | 15,000 | 1,200 | 1.5 |
| 5 | 35,000 | 3,100 | 3.5 |
| 10 | 60,000 | 5,500 | 6.0 |
| 25 | 85,000 | 7,800 | 8.5 |
| 50 | 95,000 | 8,900 | 9.5 |
Assessment of Tumor Cell Invasion
Given the role of Eph receptors in cell migration, assessing the impact of this compound on the invasive potential of cancer cells in a 3D context is crucial.[12][13][14][15]
Logical Flow for Invasion Assay Setup:
Caption: Logical steps for setting up a 3D invasion assay.
Protocol: Spheroid Invasion Assay in Extracellular Matrix
-
Preparation: Coat the wells of a 96-well plate with a basement membrane extract (BME) solution (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Spheroid Embedding: Carefully transfer the pre-formed spheroids from the ULA plate into the BME-coated wells.
-
Matrix Overlay: Overlay the spheroids with another layer of BME solution and allow it to polymerize.
-
Treatment: Add culture medium containing different concentrations of this compound or vehicle control to each well. The medium can be supplemented with a chemoattractant (e.g., higher serum concentration) to stimulate invasion.
-
Incubation and Imaging: Incubate the plate for 24-72 hours. At desired time points, capture brightfield or fluorescence images of the spheroids using an inverted microscope.
-
Data Analysis: Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area. This can be done using image analysis software like ImageJ.
Data Presentation:
| This compound Concentration (µM) | Average Invasion Area (µm²) | Standard Deviation | % Inhibition of Invasion |
| 0 (Vehicle) | 50,000 | 4,500 | 0 |
| 1 | 42,000 | 3,800 | 16 |
| 5 | 25,000 | 2,900 | 50 |
| 10 | 12,000 | 1,500 | 76 |
| 25 | 5,000 | 800 | 90 |
| 50 | 2,000 | 450 | 96 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the EphA2/EphB2 antagonist, this compound, in physiologically relevant 3D cell culture models. By systematically assessing its impact on spheroid viability, apoptosis, and invasion, researchers can gain valuable insights into its potential as an anti-cancer therapeutic. The use of robust and validated assays, coupled with clear data presentation, will be instrumental in advancing the preclinical development of this compound. It is recommended to validate findings from these assays with microscopic imaging.[16]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cell Viability Assays for 3D Cellular Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3D cell culture models in research: applications to lung cancer pharmacology [frontiersin.org]
- 5. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.co.uk]
- 9. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 12. agilent.com [agilent.com]
- 13. stellarscientific.com [stellarscientific.com]
- 14. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtoo.com [labtoo.com]
- 16. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting UniPR1447 solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with small molecule inhibitors, using "UniPR1447" as a representative example, for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For many small molecule inhibitors that are sparingly soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is crucial to consult the manufacturer's datasheet for any specific recommendations for the compound .
Q2: My this compound precipitated when I added it to the culture medium. What should I do?
Precipitation upon addition to aqueous-based culture media is a common issue. Here are a few steps to troubleshoot this problem:
-
Lower the final concentration: The most common reason for precipitation is that the final concentration in the media exceeds the compound's solubility limit.
-
Check the DMSO concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes help to keep it in solution.
-
Increase serum concentration: If your experimental design allows, increasing the serum concentration in the media can help to enhance the solubility of some compounds.
Q3: How should I store my this compound stock solution?
Stock solutions in DMSO should generally be stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Issue: this compound Precipitates in Culture Media
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Step 1: Verify Stock Solution Integrity
Ensure your stock solution is fully dissolved. Before each use, thaw the stock solution at room temperature and vortex briefly to ensure it is a homogenous solution. Visually inspect for any crystals.
Step 2: Optimize the Dilution Process
The method of dilution can significantly impact solubility. Follow the recommended protocol for preparing the working solution. A sudden change in solvent polarity (from DMSO to aqueous media) can cause the compound to crash out of solution.
Step 3: Perform a Solubility Test
If precipitation persists, perform a solubility test in your specific culture medium. This will help you determine the maximum soluble concentration of this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Determine the desired stock concentration. A common starting point for a stock solution is 10 mM.
-
Calculate the required amount of this compound and solvent. For example, to make 1 mL of a 10 mM stock solution from a compound with a molecular weight of 500 g/mol , you would need 5 mg of this compound.
-
Add the appropriate volume of DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Culture Media
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Pre-warm your culture medium to 37°C.
-
Perform a serial dilution if a very low final concentration is required. This can prevent precipitation by avoiding a large, direct dilution.
-
Add the required volume of the stock solution to the pre-warmed media. Pipette the stock solution directly into the media and mix immediately by gentle swirling or pipetting up and down. Do not allow the concentrated stock to sit on the surface of the media.
Data Presentation
Table 1: Properties of Common Solvents for Small Molecule Inhibitors
| Solvent | Polarity | Common Stock Concentration | Notes |
| DMSO | High | 10-50 mM | Can be cytotoxic at >0.5% (v/v) |
| Ethanol | Medium | 1-10 mM | Can have biological effects on cells |
| PBS | High | Varies | Only for water-soluble compounds |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
optimizing UniPR1447 incubation time for maximum inhibition
Welcome to the technical support center for UniPR1447. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate their experimental success with the EphA2 and EphB2 receptor antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to achieve maximum inhibition?
A1: The optimal incubation time for this compound can vary depending on the specific experimental system, including the cell type, its metabolic activity, and the concentration of the inhibitor. Based on available data for this compound and other Eph receptor antagonists, a reasonable starting range for incubation is between 20 minutes and 4 hours. For instance, in an ELISA-based binding assay, a 4-hour incubation of this compound with biotinylated ephrin-A1-Fc has been used.[1][2] In cell-based assays measuring EphA2 phosphorylation, a pre-treatment time of 20 minutes with other antagonists has been reported to be effective.[3] To determine the precise optimal incubation time for your specific assay, it is highly recommended to perform a time-course experiment.
Q2: What is the mechanism of action of this compound?
A2: this compound is an antagonist of the EphA2 and EphB2 receptors. It functions by competitively inhibiting the binding of the ephrin-A1 ligand to the EphA2 receptor.[4] This prevents the activation of the EphA2 signaling pathway.
Q3: What is a typical effective concentration for this compound?
A3: In an ELISA-based binding assay, this compound has been shown to prevent EphA2–ephrin-A1 binding in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 6.6 μM.[4] For cell-based assays, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How does this compound binding to the EphA2 receptor work?
A4: this compound binds to the ligand-binding domain of the EphA2 receptor. The 3β-hydroxy Δ5-cholenic acid scaffold of this compound sits within a hydrophobic channel that is normally targeted by the G-H loop of ephrin ligands. Additionally, the carboxylate group of the L-β-homotryptophan part of this compound forms a salt bridge with a highly conserved arginine residue (Arg103) in the EphA2 receptor.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | Increase the incubation time. It is recommended to perform a time-course experiment as detailed in the experimental protocols section. |
| Inhibitor concentration is too low. | Increase the concentration of this compound. A dose-response experiment should be conducted to identify the optimal concentration. | |
| Cell line has low EphA2 expression. | Confirm the expression level of EphA2 in your cell line using techniques such as Western blot or qPCR. | |
| High variability between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding density and consistent addition of this compound to each well. Use a multichannel pipette for improved consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Cell death observed in all wells | This compound is cytotoxic at the concentration and incubation time used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. It may be necessary to reduce the inhibitor concentration or shorten the incubation time. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time of this compound in a Cell-Based EphA2 Phosphorylation Assay
This protocol outlines a time-course experiment to determine the optimal incubation period for this compound to inhibit ephrin-A1-induced EphA2 phosphorylation.
Materials:
-
This compound
-
Cell line expressing EphA2 (e.g., PC3 cells)
-
Cell culture medium and supplements
-
Recombinant ephrin-A1-Fc
-
Anti-Fc antibody (for pre-clustering)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-total-EphA2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your EphA2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare working solutions in cell culture medium at the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Time-Course Incubation:
-
Remove the culture medium from the cells.
-
Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a range of time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours).
-
-
Ephrin-A1 Stimulation:
-
During the last 20 minutes of each incubation period, stimulate the cells with pre-clustered ephrin-A1-Fc. To pre-cluster, incubate ephrin-A1-Fc with an anti-Fc antibody at a 1:2 ratio for 1 hour at room temperature.
-
Add the pre-clustered ephrin-A1-Fc to the wells to induce EphA2 phosphorylation.
-
-
Cell Lysis:
-
After the stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
-
Western Blotting:
-
Collect the cell lysates and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EphA2 and total EphA2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EphA2 and total EphA2.
-
Normalize the phospho-EphA2 signal to the total EphA2 signal for each time point.
-
Plot the normalized phospho-EphA2 levels against the incubation time to determine the time point that yields the maximum inhibition.
-
Data Presentation
Summary of this compound Properties
| Parameter | Value | Reference |
| Target | EphA2 and EphB2 Receptors | [4] |
| Mechanism of Action | Competitive antagonist of ephrin-A1 binding to EphA2 | [4] |
| IC50 (ELISA) | 6.6 μM | [4] |
| Reported Incubation Time (ELISA) | 4 hours | [1][2] |
| Suggested Starting Incubation Range (Cell-based) | 20 minutes - 4 hours | [1][2][3] |
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationships and mechanism of action of Eph-ephrin antagonists: interaction of cholanic acid with the EphA2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
potential off-target effects of UniPR1447 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of UniPR1447 in cellular assays. This compound is a dual antagonist of the EphA2 and EphB2 receptors. Understanding its potential for off-target effects is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
This compound is characterized as a dual antagonist for the EphA2 and EphB2 receptors. It has been shown to inhibit the binding of their respective ligands, ephrin-A1 and ephrin-B1.[1][2][3] This dual activity is important to consider when designing experiments and interpreting data, as effects may be mediated through either or both of these receptors.
Q2: What are the binding affinities of this compound for EphA2 and EphB2?
The affinity of this compound for both receptors is in the low micromolar range. The reported inhibition constants (Ki) are 1.4 µM for EphA2 and 2.6 µM for EphB2.[2]
Q3: Are there known off-target effects of this compound?
While a broad off-target screening profile for this compound is not extensively published, it is important to note that achieving high selectivity among Eph receptor subtypes can be challenging due to the structural similarity of their binding sites.[1][2] Therefore, it is plausible that this compound may interact with other members of the Eph receptor family. At higher concentrations, the likelihood of engaging other, unrelated protein kinases or other cellular targets increases.[4][5]
Q4: I am observing a phenotype in my cellular assay at a high concentration of this compound. How can I determine if this is an on-target or off-target effect?
Observing a phenotype at a concentration significantly higher than the known Ki values may suggest an off-target effect.[6] To investigate this, a multi-faceted approach is recommended:
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Dose-Response Curve: Perform a full dose-response experiment to determine the EC50 for your observed phenotype. If the EC50 is substantially higher than the Ki for EphA2/B2, it may indicate an off-target mechanism.
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Use a Structurally Unrelated Inhibitor: Employ another EphA2/B2 inhibitor with a different chemical scaffold. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.[4]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out EphA2 and/or EphB2.[6] If the phenotype observed with this compound is lost in the knockout/knockdown cells, it strongly supports an on-target mechanism.
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Cellular Target Engagement Assay: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to EphA2 and/or EphB2 in your cellular system at the concentrations you are using.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Recommended Action | Expected Outcome |
| Compound Instability | Check the stability of this compound in your specific cell culture media and experimental conditions. | Ensures that the effective concentration of the compound is maintained throughout the experiment. |
| Activation of Compensatory Signaling Pathways | Use techniques like Western blotting to investigate the activation of known downstream or parallel signaling pathways. | Provides a clearer understanding of the cellular response to EphA2/B2 inhibition. |
| Off-Target Effects | Perform a dose-response experiment and consider orthogonal validation methods as described in the FAQs. | Differentiates between on-target and off-target driven phenotypes. |
Issue 2: High levels of cytotoxicity observed.
| Possible Cause | Recommended Action | Expected Outcome |
| Off-target Kinase Inhibition | If cytotoxicity is a concern, consider performing a broad kinase screen to identify potential unintended targets. | Identification of specific off-target kinases that may be responsible for the cytotoxic effects. |
| Compound Solubility Issues | Visually inspect your stock and working solutions for any precipitation. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level (typically <0.5%). | Prevents non-specific effects due to compound precipitation or solvent toxicity. |
| On-Target Mediated Cytotoxicity | In some cell types, the inhibition of EphA2/B2 signaling may lead to apoptosis or cell death. | If cytotoxicity persists with other EphA2/B2 inhibitors and in EphA2/B2 knockdown/knockout models, it may be an on-target effect. |
Quantitative Data Summary
| Parameter | Value | Target | Assay Type |
| Ki | 1.4 µM | EphA2 | Biochemical |
| Ki | 2.6 µM | EphB2 | Biochemical |
| IC50 | 6.6 µM | EphA2-ephrin-A1 binding | ELISA |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of this compound to its target proteins (EphA2/EphB2) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound at the desired concentration. Incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of EphA2 and EphB2 in the soluble fraction using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.[4]
Genetic Validation using CRISPR-Cas9
Objective: To confirm that the observed cellular phenotype is a direct result of the inhibition of EphA2 and/or EphB2.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) specific for the genes encoding EphA2 and EphB2 into a suitable Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the gRNA/Cas9 constructs. Select for successfully transfected cells.
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Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of EphA2 and EphB2 at the protein level using Western Blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
Caption: CETSA experimental workflow.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
assessing UniPR1447 stability under experimental conditions
Welcome to the technical support center for UniPR1447. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
Q2: How should I store stock solutions of this compound?
A2: this compound stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can impact the stability of the compound.[2]
Q3: I am observing inconsistent results between different batches of experiments. What could be the cause?
A3: Inconsistent results can arise from several factors, including the stability of this compound, variations in cell culture conditions, or the use of reagents that are past their expiration date.[1] It is crucial to ensure that this compound solutions are freshly prepared or have been stored correctly. Standardizing cell passage number and confluency can also help in obtaining reproducible results.
Q4: My experimental results with this compound are different from published findings. What should I do?
A4: Discrepancies between your results and published data can be due to differences in experimental conditions. Factors such as cell line variations, media composition, and assay-specific parameters can all influence the outcome. A systematic review of your experimental protocol in comparison to the published methodology is recommended.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer
-
Possible Cause: The aqueous solubility of this compound may be limited, leading to precipitation when diluted from a DMSO stock.
-
Solution:
-
Lower Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
pH Adjustment: The solubility of small molecules can be pH-dependent. Assess the stability and solubility of this compound in buffers with slightly different pH values.
-
Use of Surfactants: In some in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), can help maintain the solubility of the compound.
-
Issue 2: Loss of this compound Activity in Long-Term Experiments
-
Possible Cause: this compound may be unstable in the cell culture medium over extended periods.
-
Solution:
-
Replenish this compound: For long-term experiments, consider replenishing the cell culture medium with fresh this compound at regular intervals (e.g., every 24-48 hours).
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate.
-
Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Concentration | % Remaining after 24 hours | % Remaining after 72 hours |
| DMSO | 10 mM | >99% | 98% |
| Ethanol | 10 mM | 95% | 88% |
| PBS (pH 7.4) | 100 µM | 92% | 81% |
Table 2: Temperature Stability of this compound in DMSO (10 mM Stock)
| Temperature | % Remaining after 1 week | % Remaining after 4 weeks |
| 4°C | 99% | 97% |
| -20°C | >99% | >99% |
| -80°C | >99% | >99% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
-
Prepare a working solution of this compound by diluting the DMSO stock solution into the aqueous buffer of interest to a final concentration of 100 µM.
-
Divide the working solution into multiple aliquots in separate tubes.
-
Incubate the tubes at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one tube from each temperature condition.
-
Immediately analyze the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Mandatory Visualization
Caption: this compound inhibits EphA2 and EphB2 signaling pathways.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Improving UniPR1447 Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the delivery of UniPR1447 to target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 2 (EphB2). It is a derivative of 3β-hydroxy Δ5-cholenic acid. Its mechanism of action involves binding to the ligand-binding domain of these receptors, thereby preventing their activation by their natural ligands (ephrins). This inhibition can disrupt downstream signaling pathways involved in processes such as cell proliferation, migration, and angiogenesis.
Q2: What are the known binding affinities of this compound?
This compound has been shown to have a binding affinity (Ki) of 1.4 μM for EphA2 and 2.6 μM for EphB2.[1]
Q3: What is the general solubility of this compound?
As a derivative of cholenic acid, a bile acid, this compound is expected to have limited solubility in aqueous solutions like cell culture media.[2] Cholenic acid itself is poorly soluble in water. Therefore, proper solubilization techniques are crucial for consistent experimental results.
Q4: What is a recommended starting concentration for in vitro experiments?
Based on its binding affinity, a starting concentration range of 1-10 µM is a reasonable starting point for most cell-based assays. However, the optimal concentration will be cell-line and assay-dependent. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low or Inconsistent Efficacy
Possible Cause 1: Poor Solubility
-
Solution: this compound, being a cholenic acid derivative, may precipitate in aqueous media.[2] Ensure complete solubilization by first dissolving it in an appropriate organic solvent like DMSO before preparing the final working concentration in your cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Possible Cause 2: Compound Instability
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 3: Low Receptor Expression
-
Solution: Confirm the expression levels of EphA2 and EphB2 in your target cells using techniques like Western blot, qPCR, or flow cytometry. Cell lines with low or absent receptor expression will not respond to this compound.
Possible Cause 4: Suboptimal Assay Conditions
-
Solution: Optimize cell seeding density and treatment duration. For some cell lines, a longer incubation time may be necessary to observe a significant effect.
Issue 2: High Variability Between Replicates
Possible Cause 1: Incomplete Solubilization
-
Solution: Vortex the stock solution and the final working solution thoroughly before each use to ensure a homogenous mixture. Visually inspect for any precipitate. Consider using a brief sonication step to aid dissolution.
Possible Cause 2: Inaccurate Pipetting
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.
Issue 3: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Concentration of this compound
-
Solution: Perform a dose-response curve to determine the optimal concentration that provides the desired inhibitory effect without causing significant cytotoxicity. Use the lowest effective concentration for your experiments.
Possible Cause 2: Solvent Toxicity
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a non-toxic level for your specific cell line.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target Receptors | EphA2, EphB2 | [1] |
| Binding Affinity (Ki) for EphA2 | 1.4 μM | [1] |
| Binding Affinity (Ki) for EphB2 | 2.6 μM | [1] |
| Chemical Scaffold | 3β-hydroxy Δ5-cholenic acid | [1] |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Warm the solution to room temperature and vortex thoroughly to ensure complete dissolution.
-
For cell-based assays, perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%). Include a vehicle control with the same final DMSO concentration in your experimental setup.
Protocol 2: Optimizing this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, MTS, or PrestoBlue).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: this compound inhibits EphA2/B2 receptor activation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
dealing with inconsistent results in UniPR1447 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UniPR1447, a dual antagonist of EphA2 and EphB2 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual antagonist for the EphA2 and EphB2 receptors. It competitively inhibits the binding of ephrin ligands to these receptors.[1][2] For instance, it has been shown to prevent EphA2-ephrin-A1 binding with a half-maximal inhibitory concentration (IC50) of 6.6 μM.[3] By blocking this interaction, this compound inhibits the downstream signaling pathways regulated by these receptors, which are involved in processes like cell migration, proliferation, and adhesion.[4][5][6]
Q2: What are the expected downstream effects of this compound treatment in cells expressing EphA2?
Inhibition of EphA2 forward signaling by this compound is expected to counteract the effects of ephrin-A1 ligand binding. Ligand-activated EphA2 signaling typically inhibits the Ras/ERK and PI3K/Akt pathways.[4] Therefore, treatment with this compound may lead to a ligand-independent state, potentially promoting cell migration and invasion in some cancer cell lines where unligated EphA2 has pro-oncogenic functions.[7] However, in settings where EphA2 is overexpressed and contributes to tumor growth, this compound is expected to inhibit these effects.[6]
Q3: Why am I observing inconsistent IC50 values for this compound in my experiments?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines express varying levels of EphA2 and EphB2 receptors, which can influence the apparent potency of the antagonist.[8]
-
Agonist Concentration: The concentration of the ephrin ligand used to stimulate the receptor is critical. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound.[9]
-
Assay Conditions: Variations in experimental conditions such as incubation time, temperature, and buffer composition can affect the results.[8] For long incubation periods, the stability of the compound should be considered.[10]
-
Reagent Quality: The purity and stability of this compound and the ephrin ligand are crucial for reproducible data.[8]
Q4: My cell-based assay results are not reproducible. What could be the cause?
Reproducibility issues in cell-based assays are common and can be due to:
-
Cell Health and Passage Number: Ensure that cells are healthy, not over-confluent, and are used at a consistent and low passage number.[10][11] Immortalized cell lines can sometimes yield inconsistent results.[10][11]
-
Inconsistent Plating Density: Cell density can influence how cells respond to treatment.[10]
-
Reagent Preparation: Prepare fresh dilutions of this compound and ligands for each experiment to avoid degradation.
-
Assay Optimization: It is often necessary to optimize assay parameters after obtaining preliminary results.[11]
Troubleshooting Guides
Issue 1: No observable effect of this compound in a functional assay (e.g., cell migration, proliferation).
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression of EphA2 and/or EphB2 in your cell line using Western blot or qPCR.[8][12] |
| Incorrect this compound Concentration | Verify the dilution calculations for your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration. |
| Insufficient Incubation Time | Ensure the pre-incubation time with this compound is sufficient for it to bind to the receptor before adding the agonist.[9] |
| Agonist Concentration Too High | Use an agonist concentration around the EC80 to provide a clear window for observing antagonism.[9] |
| Degradation of this compound | Prepare fresh aliquots of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[9] |
| Use of Controls | Include a positive control (e.g., a known EphA2 inhibitor) to confirm the assay system can detect antagonism, and a vehicle control (e.g., DMSO) to ensure the solvent has no effect.[9] |
Issue 2: High background or non-specific effects in a binding assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Blocking | Optimize the concentration and type of blocking agent (e.g., BSA, non-fat dry milk) in your assay buffer.[8] |
| High Ligand Concentration | Reducing the concentration of the labeled ephrin ligand can often decrease non-specific binding.[8] |
| Insufficient Washing | Ensure thorough washing steps to remove unbound reagents. |
| Off-Target Effects | Consider the possibility that this compound may have off-target effects in your specific cell model.[8] |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 for EphA2-ephrin-A1 binding | 6.6 μM | ELISA-based binding assay | [3] |
| Ki for EphA2 | 1.4 µM | Surface Plasmon Resonance | [13] |
| Ki for EphB2 | 2.6 µM | Surface Plasmon Resonance | [13] |
Experimental Protocols
EphA2-ephrin-A1 Binding Inhibition ELISA
This protocol is adapted from a standard ELISA-based binding assay to measure the ability of this compound to inhibit the binding of ephrin-A1 to the EphA2 receptor.[3][14]
Materials:
-
96-well high-binding microplate
-
Recombinant human EphA2-Fc protein
-
Biotinylated recombinant human ephrin-A1-Fc protein
-
This compound
-
Streptavidin-HRP
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TMB substrate
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Stop solution (e.g., 1 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant EphA2-Fc (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Addition: Add 50 µL of various concentrations of this compound (e.g., from 1.6 to 50 µM) or vehicle control to the wells.
-
Ligand Addition: Add 50 µL of biotinylated ephrin-A1-Fc at a concentration corresponding to its KD value.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Migration (Transwell) Assay
This protocol describes a method to assess the effect of this compound on cancer cell migration.[12][15]
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cancer cell line expressing EphA2
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Assay Setup: Add 600 µL of medium containing the chemoattractant to the lower chamber of the Transwell plate. Seed 200 µL of the pre-treated cell suspension into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain with crystal violet solution for 15-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the migrated cells using a microscope. Count the number of migrated cells in several random fields.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
EphA2 Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound on EphA2 phosphorylation.
Materials:
-
EphA2-expressing cancer cells
-
Ephrin-A1-Fc ligand
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EphA2 (e.g., Tyr588 or Tyr772), anti-total-EphA2, and a loading control (e.g., β-actin)[16][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with this compound or vehicle for 1-2 hours. Stimulate with ephrin-A1-Fc for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated EphA2 signal to the total EphA2 signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EphA2 | ACROBiosystems [acrobiosystems.com]
- 6. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 7. EphA2 Mediates Ligand-Dependent Inhibition and Ligand-Independent Promotion of Cell Migration and Invasion via a Reciprocal Regulatory Loop with Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bioivt.com [bioivt.com]
- 11. news-medical.net [news-medical.net]
- 12. ALW-II-41-27, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of EphA2 in ADAM17- and ionizing radiation-enhanced lung cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phospho-EphA2 (Tyr772) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing UniPR1447 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of the small molecule inhibitor UniPR1447 to minimize cytotoxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that has been shown to antagonize the EphA2 and EphB2 receptors. It functions by preventing the binding of ephrin ligands to these receptors, thereby inhibiting downstream signaling pathways.
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: A reasonable starting point for this compound is its half-maximal inhibitory concentration (IC50). For the inhibition of EphA2–ephrin-A1 binding, the reported IC50 is 6.6 μM.[1] However, the optimal concentration will be cell-type specific and should be determined empirically. It is recommended to perform a dose-response experiment starting with a wide range of concentrations around the IC50 value.[2]
Q3: What are the common causes of cytotoxicity when using small molecule inhibitors like this compound?
A3: Cytotoxicity can arise from several factors, including:
-
High Concentrations: Concentrations significantly above the effective dose can lead to off-target effects and cell death.[2]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic (usually below 0.5%).[2]
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt normal cellular functions and lead to cumulative toxicity.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The ideal concentration of this compound for your experiments should be determined by conducting a dose-response study. This involves treating your cells with a range of this compound concentrations and simultaneously assessing both the desired biological effect (e.g., inhibition of EphA2 phosphorylation) and cell viability. The goal is to identify the lowest concentration that produces the desired effect without causing significant cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[2] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibitory effect. | |
| Inconsistent results or lack of efficacy. | Inhibitor has degraded. | Prepare fresh stock solutions of this compound. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to stimulation or measurement can be critical. Optimize the treatment schedule for your specific experimental setup. | |
| Low inhibitor concentration. | If no cytotoxicity is observed, you may need to increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration. |
Data Presentation
Table 1: Recommended Concentration Range for Initial Dose-Response Study
| Concentration | Rationale |
| 0 µM (Vehicle Control) | To assess the effect of the solvent on cell viability. |
| 0.1 µM | Well below the reported IC50 to establish a baseline. |
| 1 µM | Approaching the IC50. |
| 5 µM | Near the reported IC50. |
| 10 µM | Slightly above the IC50. |
| 25 µM | To assess for potential dose-dependent toxicity. |
| 50 µM | High concentration to establish a toxic dose. |
| 100 µM | To determine a clear cytotoxic concentration. |
Table 2: Example Data from a Cytotoxicity Assay (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 5 | 92% |
| 10 | 88% |
| 25 | 70% |
| 50 | 45% |
| 100 | 20% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve and MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control containing the same final concentration of solvent (e.g., DMSO) as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
troubleshooting guide for UniPR1447 in Western blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the detection of UniPR1447 in Western blotting experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the immunodetection of this compound.
Issue 1: Weak or No Signal
Question: I am not detecting any band for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer:
Several factors can contribute to a weak or absent signal for this compound. Consider the following possibilities and troubleshooting steps:
-
Insufficient Protein Load: The abundance of this compound can vary between cell types and under different experimental conditions. Ensure you are loading an adequate amount of total protein.[1][2][3]
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations are critical for achieving a strong signal.
-
Recommendation: Titrate your primary antibody to find the optimal dilution.[5] If the signal remains weak, also optimize the secondary antibody concentration.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete.
-
Inactive Antibodies: Improper storage or handling can lead to a loss of antibody activity.
-
Recommendation: Aliquot your antibodies upon receipt and store them as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[7]
-
-
Blocking Buffer Issues: Some blocking agents can mask the epitope of interest.
-
Recommendation: If you are using non-fat dry milk, try switching to Bovine Serum Albumin (BSA) or vice versa, as milk can sometimes interfere with the detection of certain proteins.[5]
-
Issue 2: High Background
Question: My Western blot for this compound shows high background, making it difficult to see the specific band. How can I reduce the background?
Answer:
High background can be caused by several factors related to antibody concentrations, washing steps, and blocking.
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to nonspecific binding and high background.[8][9]
-
Recommendation: Reduce the concentration of your primary and/or secondary antibodies.
-
-
Inadequate Blocking: Incomplete blocking of the membrane allows for nonspecific antibody binding.
-
Insufficient Washing: Inadequate washing will not effectively remove unbound antibodies.
Issue 3: Non-specific Bands
Question: I am seeing multiple bands in addition to the expected band for this compound. What could be the reason?
Answer:
The presence of non-specific bands can be due to several reasons, from antibody specificity to sample preparation.
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Recommendation: Ensure you are using a validated antibody specific for this compound. You can check the antibody's specificity by running a positive and negative control.
-
-
Sample Degradation: If your samples are not handled properly, proteases can degrade your protein of interest, leading to bands at lower molecular weights.[9][11]
-
Too Much Protein Loaded: Overloading the gel with too much protein can sometimes result in the appearance of non-specific bands.[3][11]
-
Recommendation: Reduce the amount of total protein loaded per lane.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound primary antibody?
A1: We recommend a starting dilution of 1:1000. However, the optimal dilution should be determined experimentally by performing a titration.[10]
Q2: What type of membrane is best for Western blotting of this compound?
A2: Both nitrocellulose and PVDF membranes can be used. PVDF membranes are generally more durable and have a higher binding capacity, which may be advantageous if this compound is of low abundance.
Q3: Can I reuse the diluted this compound primary antibody?
A3: Reusing diluted antibodies is generally not recommended as the antibody can become less stable, and the dilution buffer may be prone to contamination.[11] For best results, always use a freshly diluted antibody.[11]
Q4: What positive control can I use for this compound?
A4: A lysate from a cell line known to express high levels of this compound or a purified recombinant this compound protein can be used as a positive control.
Quantitative Data Summary
The following table provides recommended starting conditions for detecting this compound.
| Parameter | Recommended Condition | Range for Optimization |
| Total Protein Load | 20 µg | 10 - 50 µg |
| Primary Antibody Dilution | 1:1000 | 1:500 - 1:2000 |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:10000 |
| Blocking Time | 1 hour at RT | 1-2 hours at RT or overnight at 4°C |
Experimental Protocols
Detailed Protocol for this compound Western Blotting
1. Sample Preparation (Cell Lysate)
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.[12]
-
Centrifuge the samples to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
2. SDS-PAGE
-
Load 20-30 µg of your protein sample into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.[4]
-
Run the gel in 1X running buffer until the dye front reaches the bottom of the gel. The voltage and run time will depend on the gel percentage and apparatus.
3. Protein Transfer
-
Equilibrate the gel in transfer buffer.
-
Assemble the transfer stack (sandwich) with a PVDF or nitrocellulose membrane.
-
Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized for your specific setup.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[4]
-
Destain the membrane with TBST.
4. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4][10]
-
Incubate the membrane with the this compound primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][12]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4][10]
5. Signal Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[4]
Visualizations
Caption: General workflow for Western blotting.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. bio-rad.com [bio-rad.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. biocompare.com [biocompare.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. ulab360.com [ulab360.com]
refining UniPR1447 experimental design for reproducible data
Technical Support Center: UniPR1447
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental design for this compound to ensure reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It is critical to confirm the effects of this compound on this pathway in your specific cellular model by performing a dose-response experiment and measuring the phosphorylation status of key downstream targets.
Q2: How should I properly store and handle this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
A4: High variability can stem from several sources. Ensure consistent cell seeding density, passage number, and serum concentration in your culture media. Verify the accuracy of your pipetting and serial dilutions of this compound. It is also crucial to ensure a uniform final concentration of the solvent (DMSO) across all wells, including vehicle controls.
Q5: My dose-response curve for this compound is not sigmoidal. What should I do?
A5: An irregular dose-response curve could indicate several issues. Consider the following:
-
Compound Solubility: this compound may be precipitating at higher concentrations. Visually inspect your treatment media for any signs of precipitation.
-
Cell Viability: At high concentrations, this compound may be causing cytotoxicity, leading to a sharp drop in the response. Perform a cell viability assay in parallel with your primary assay.
-
Assay Window: The dynamic range of your assay may not be sufficient to capture the full dose-response. Optimize your assay parameters, such as incubation time or substrate concentration.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for p-Akt
| Problem | Potential Cause | Recommended Solution |
| No change in p-Akt levels after this compound treatment | 1. Inactive compound.2. Insufficient treatment time.3. Low protein concentration. | 1. Verify the activity of this compound with a positive control.2. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours).3. Ensure adequate protein loading (20-30 µg per lane is recommended). |
| High background on the blot | 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing. | 1. Increase blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).2. Titrate your primary and secondary antibodies to determine the optimal concentration.3. Increase the number and duration of wash steps. |
| Multiple non-specific bands | 1. Antibody cross-reactivity.2. Protein degradation. | 1. Use a different antibody from a validated supplier.2. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Guide 2: Cell Viability Assay Discrepancies
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability | 1. Uneven cell seeding.2. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Inconsistent IC50 values across experiments | 1. Different cell passage numbers.2. Variation in serum concentration.3. Inconsistent incubation times. | 1. Use cells within a narrow passage number range for all experiments.2. Maintain a consistent serum concentration as it can affect cell growth and drug sensitivity.3. Ensure the incubation time with this compound is consistent across all experiments. |
Experimental Protocols
Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Activation
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Caption: A logical flowchart for troubleshooting sources of irreproducible data.
Validation & Comparative
A Comparative Guide to the Validation of UniPR1447's Antagonist Activity on EphB2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UniPR1447, a dual antagonist of EphA2 and EphB2 receptors, with other relevant Eph receptor antagonists. The following sections detail its antagonist activity on EphB2, benchmark it against alternative compounds, provide experimental methodologies for validation, and illustrate the associated signaling pathway.
Performance Comparison of EphB2 Antagonists
The antagonist activity of this compound and its alternatives on the EphB2 receptor has been quantified using various biochemical and cellular assays. The data presented below, primarily derived from enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR), allows for a direct comparison of their potency and selectivity.
| Compound | Target(s) | Assay Type | Metric | Value (µM) | Reference |
| This compound | EphA2 / EphB2 | ELISA | Kᵢ (EphB2) | 2.6 | [1] |
| ELISA | IC₅₀ (EphA2) | 6.6 | [2] | ||
| SPR | Kᵢ (EphA2) | 1.4 | [1] | ||
| UniPR1331 | Pan-Eph | ELISA | IC₅₀ (EphA2) | 2.6 | [2] |
| UniPR1449 | EphA2 selective | ELISA | Kᵢ (EphA2) | 2.2 | [3] |
| ELISA | EphB2 binding | No inhibition up to 30 µM | [2][3] | ||
| SNEW (peptide) | EphB2 | ELISA | IC₅₀ | ~15 | [4] |
| Compound 6 | Pan-Eph (potent on EphB2) | Cellular | EC₅₀ (EphB2) | 0.04 | [5] |
| Compound 9 | Pan-Eph (potent on EphB2) | Cellular | EC₅₀ (EphB2) | 0.04 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the antagonist activity of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for EphB2-ephrinB1 Binding Inhibition
This assay quantifies the ability of a compound to inhibit the binding of ephrin-B1 to the EphB2 receptor.
Materials:
-
96-well polystyrene microplate
-
Recombinant human EphB2-Fc chimera
-
Biotinylated recombinant human ephrin-B1-Fc chimera
-
Test compounds (e.g., this compound)
-
Coating Buffer (e.g., 0.2M carbonate/bicarbonate buffer, pH 9.4-9.6)
-
Blocking Buffer (e.g., 5% w/v non-fat dry milk or 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the EphB2-Fc chimera to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of the diluted receptor to each well of the microtiter plate. Cover the plate and incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Compound Incubation: Prepare serial dilutions of the test compounds (e.g., this compound) in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at 37°C.
-
Ligand Binding: Add 100 µL of biotinylated ephrin-B1-Fc, diluted in blocking buffer to a concentration corresponding to its KD, to each well. Incubate for 4 hours at 37°C.[2]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well. Incubate for 20 minutes at room temperature.[2]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature until a color change is observed.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: The IC₅₀ and Kᵢ values can be calculated by plotting the absorbance against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing kinetic data such as association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kᵢ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant EphB2-Fc (ligand)
-
Test compounds (analyte, e.g., this compound)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
Surface Preparation:
-
Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.
-
Immobilize the EphB2-Fc ligand onto the surface via amine coupling. Aim for a low immobilization density (e.g., 300-500 response units) to minimize mass transport effects.[6]
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (this compound) in running buffer.
-
Inject the analyte dilutions over the sensor surface at a constant flow rate.
-
Monitor the association of the analyte with the immobilized ligand in real-time.
-
-
Dissociation:
-
After the association phase, switch to a flow of running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are analyzed using the instrument's software.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ, and Kᵢ).
-
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's antagonist activity, it is essential to visualize the EphB2 signaling pathway and the experimental workflow for its validation.
Caption: EphB2 forward signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the EphB2 forward signaling pathway, which is initiated by the binding of an ephrin-B ligand. This binding event leads to the activation of both kinase-dependent and kinase-independent downstream signaling cascades. The kinase-dependent pathway, involving Abl and Cyclin D1, primarily regulates cell proliferation.[3] The kinase-independent pathway can proceed through PI3K to influence cell migration and positioning.[3] Another arm of the kinase-dependent pathway involves the recruitment of Nck and Pak, leading to RhoA activation and subsequent growth cone collapse.[2] this compound acts as an antagonist by binding to the EphB2 receptor, thereby preventing the binding of ephrin-B and inhibiting these downstream signaling events.
Caption: A typical workflow for the validation of an EphB2 receptor antagonist.
This workflow outlines the sequential steps involved in validating the antagonist activity of a compound like this compound. It begins with a primary screen, often a high-throughput ELISA, to identify compounds that inhibit the EphB2-ephrin interaction. Promising candidates are then subjected to secondary validation using SPR to confirm direct binding and determine kinetic parameters. Finally, functional cell-based assays are employed to assess the compound's ability to inhibit EphB2 signaling in a cellular context.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EphB2 receptor forward signaling controls cortical growth cone collapse via Nck and Pak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of EphB2 signaling pathways mediating progenitor cell proliferation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of the binding of monomeric and dimeric ephrins to Eph receptors: Correlation to function in a growth cone collapse assay - PMC [pmc.ncbi.nlm.nih.gov]
UniPR1447 versus other known EphA2 receptor antagonists
A Comprehensive Comparison of UniPR1447 and Other EphA2 Receptor Antagonists
The EphA2 receptor, a member of the largest receptor tyrosine kinase family, is a critical player in a multitude of cellular processes, including cell migration, proliferation, and angiogenesis.[1] Its overexpression in various cancers has made it a prime target for therapeutic intervention.[1][2] A growing number of antagonists are being developed to inhibit EphA2 signaling, with this compound emerging as a notable small molecule inhibitor. This guide provides a detailed comparison of this compound with other known EphA2 receptor antagonists, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Performance Comparison of EphA2 Antagonists
The efficacy of EphA2 antagonists can be evaluated through various metrics, primarily focusing on their binding affinity to the receptor and their functional effects on cancer cells.
Binding Affinity and Inhibitory Concentrations
The binding affinity of an antagonist to its target is a key determinant of its potency. This is often quantified by the half-maximal inhibitory concentration (IC50), the concentration of an antagonist that inhibits a biological process by 50%, and the dissociation constant (Ki), which represents the affinity of the antagonist for the receptor.[3][4][5]
This compound has been characterized as a dual antagonist of EphA2 and EphB2 receptors.[6] In an ELISA-based binding assay, this compound demonstrated a concentration-dependent inhibition of the EphA2-ephrin-A1 interaction with an IC50 value of 6.6 μM.[6][7][8] Further studies have determined its Ki value for EphA2 to be 1.4 μM.[8] For comparison, the reference antagonist UniPR1331 exhibits a slightly lower IC50 of 2.6 μM.[8] Another related compound, UniPR1449, which was designed for improved selectivity for EphA2, shows a Ki of 2.2 μM for EphA2 and does not affect EphB2 binding up to 30 μM.[7]
| Compound | Target(s) | IC50 (μM) | Ki (μM) | Reference(s) |
| This compound | EphA2, EphB2 | 6.6 (for EphA2-ephrin-A1 binding) | 1.4 (for EphA2), 2.6 (for EphB2) | [6][7][8] |
| UniPR1331 | Pan Eph-ephrin | 2.6 (for EphA2-ephrin-A1 binding) | Not specified in the provided context | [8] |
| UniPR1449 | EphA2 | Not specified in the provided context | 2.2 (for EphA2) | [7] |
| Dasatinib | Multi-kinase inhibitor (including EphA2) | Not specified in the provided context | Not specified in the provided context | [2][9][10] |
Note: The table summarizes available quantitative data from the provided search results. "Not specified" indicates that the information was not found in the initial search.
Cellular Effects
Beyond direct binding, the effectiveness of an EphA2 antagonist is demonstrated by its impact on cancer cell functions such as proliferation and survival.
In studies on glioblastoma (GBM) cells (U251 cell line), continuous exposure to UniPR1449 (30 μM) completely blocked cell growth after 48 hours.[8] In contrast, this compound at the same concentration did not significantly affect U251 cell growth compared to untreated cells.[8] The reference compound UniPR1331 required a higher concentration (100 μM) and longer exposure (72 hours) to achieve similar growth inhibition.[8] Dasatinib, a multi-kinase inhibitor that also targets EphA2, has been shown to inhibit pancreatic cancer by transiently inhibiting EphA2 receptor tyrosine kinase signaling.[9]
EphA2 Signaling Pathways
EphA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on cellular behavior.[11] Understanding these pathways is crucial for the rational design and application of EphA2 antagonists.
Canonical (Ligand-Dependent) Signaling
Upon binding of its ligand, ephrin-A1, the EphA2 receptor becomes phosphorylated on tyrosine residues.[12] This "forward signaling" typically leads to the activation of downstream pathways that suppress cell proliferation and migration through the inhibition of RAS/MAPK and AKT signaling.[11][13] This pathway often results in the internalization and degradation of the EphA2 receptor, leading to anti-oncogenic effects.[9][12]
Caption: Canonical EphA2 signaling pathway.
Non-Canonical (Ligand-Independent) Signaling
In many cancer cells, EphA2 is overexpressed and signaling can occur in the absence of ephrin-A1 binding.[11] This non-canonical pathway often involves phosphorylation of EphA2 at serine 897 by kinases such as AKT and ERK.[11] This leads to the activation of pro-oncogenic pathways, including the Akt-mTORC1 and Raf-MEK-ERK pathways, promoting cell migration, survival, and anoikis resistance.[11]
Caption: Non-canonical EphA2 signaling pathway.
Experimental Methodologies
The characterization and comparison of EphA2 antagonists involve a variety of standard laboratory techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a widely used method to quantify the binding interaction between the EphA2 receptor and its ligand in the presence of an antagonist.
Caption: Generalized ELISA workflow for EphA2 binding.
Protocol:
-
Coating: Wells of a microplate are coated with a recombinant EphA2 receptor.
-
Blocking: Non-specific binding sites on the surface of the wells are blocked using a blocking agent (e.g., bovine serum albumin).
-
Competition: A fixed concentration of biotinylated ephrin-A1 (the ligand) is added to the wells along with varying concentrations of the antagonist being tested (e.g., this compound).
-
Incubation: The plate is incubated to allow for binding to occur.
-
Detection: After washing to remove unbound molecules, an enzyme-conjugated streptavidin is added, which binds to the biotinylated ephrin-A1.
-
Signal Generation: A substrate for the enzyme is added, and the resulting signal (e.g., color change) is measured. The intensity of the signal is inversely proportional to the binding of the antagonist.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value is calculated.[7][8]
Cell Viability and Proliferation Assays
These assays are used to determine the effect of EphA2 antagonists on cancer cell growth and survival.
Protocol:
-
Cell Seeding: Cancer cells (e.g., U251 glioblastoma cells) are seeded in a multi-well plate.
-
Treatment: The cells are treated with varying concentrations of the EphA2 antagonist or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is assessed using a variety of methods, such as MTT or WST-1 assays, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The results are analyzed to determine the effect of the antagonist on cell proliferation and to calculate values such as the GI50 (concentration for 50% growth inhibition).[8]
Conclusion
This compound is a valuable tool for studying EphA2 signaling, exhibiting micromolar affinity for both EphA2 and EphB2. The comparative data presented here highlights the nuances between different EphA2 antagonists. For instance, while this compound is a potent binder, the more selective UniPR1449 demonstrates superior anti-proliferative effects in glioblastoma cells at the concentrations tested. The choice of an appropriate antagonist will depend on the specific research question, including the desired selectivity profile and the cellular context. A thorough understanding of the underlying signaling pathways and the application of standardized experimental protocols are essential for the continued development of effective EphA2-targeting cancer therapies.
References
- 1. What are EphA2 antagonists and how do they work? [synapse.patsnap.com]
- 2. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrium, affinity, dissociation constants, IC5O: Facts and fantasies [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of UniPR1447 for EphA2/EphB2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UniPR1447, a dual antagonist of EphA2 and EphB2 receptors, with other alternative inhibitors. The data presented here, supported by detailed experimental protocols and visualizations, is intended to assist researchers in validating the specificity of this compound and selecting the appropriate tools for their studies of the Eph receptor signaling pathway.
Introduction to this compound and the Eph Receptors
This compound has been identified as a dual antagonist that exhibits binding affinity for both EphA2 and EphB2 receptors.[1][2] The Eph receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial in a variety of physiological and pathological processes, including developmental processes, cancer, and neurodegenerative diseases.[3] Given the high degree of homology and potential for crosstalk among Eph receptors, understanding the specificity of inhibitors like this compound is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics.
Comparative Analysis of Inhibitor Specificity
To objectively assess the specificity of this compound, its performance has been compared with a panel of other known Eph receptor inhibitors. The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of these compounds for EphA2 and EphB2.
Table 1: Comparison of Binding Affinities (Ki/KD) of Eph Receptor Inhibitors
| Compound | Target(s) | Ki/KD (µM) for EphA2 | Ki/KD (µM) for EphB2 | Comments |
| This compound | EphA2/EphB2 | 1.4 (Ki) [1] | 2.6 (Ki) [1] | Dual antagonist with similar affinity for both receptors. |
| UniPR1449 | EphA2 | 2.2 (Ki)[3], 3.8 (KD)[4] | No binding up to 30 µM[3][5] | Selective EphA2 antagonist, derived from this compound. |
| (123B9)2-Motif | EphA2 | 4.9 (Kd)[6] | Not specified | Selective EphA2 receptor agonist. |
| Targefrin | EphA2 | 0.021 (KD) | Not specified | Potent EphA2-targeting antagonist.[6] |
| ALW-II-41-27 | Eph family | 0.011 (IC50) | Not specified | Potent Eph family tyrosine kinase inhibitor.[1] |
| SNEW peptide | EphB2 | Not specified | 6 (KD) | Selective peptide inhibitor for EphB2.[7] |
Table 2: Comparison of Inhibitory Concentrations (IC50) of Eph Receptor Inhibitors
| Compound | Target(s) | IC50 (µM) for EphA2 | IC50 (µM) for EphB2 | Comments |
| This compound | EphA2/EphB2 | 6.6 [2][8] | Similar potency to EphA2 [1] | Dual antagonist. |
| UniPR1331 | EphA2 | 2.6[1] | Not specified | Reference antagonist. |
| Urolithin D | EphA2 | 0.9[6] | Not specified | Competitive antagonist of EphA2-ephrin-A1 binding. |
| ALW-II-41-27 | EphA2 | 0.011[1] | Not specified | Potent inhibitor of EphA2 tyrosine kinase activity. |
| SNEW peptide | EphB2 | Not specified | 15[7] | Inhibits ephrinB2 recruitment by EphB2. |
| NVP-BHG712 | EphA2/EphB4 | 0.0033 | Not specified | Inhibitor of EphB4 and EphA2 autophosphorylation.[6] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches used to validate inhibitor specificity, the following diagrams are provided.
Caption: EphA2/EphB2 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating inhibitor specificity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ELISA-Based Ligand-Receptor Interaction and Competition Assay
This protocol is adapted from methodologies described for determining the inhibitory effect of compounds on the EphA2-ephrin-A1 interaction.[1][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) of a test compound.
Materials:
-
96-well microplate
-
Recombinant EphA2-Fc and EphB2-Fc
-
Biotinylated ephrin-A1-Fc and ephrin-B1-Fc
-
Test compound (e.g., this compound)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant EphA2-Fc or EphB2-Fc (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test compound. Add 50 µL of the compound dilutions and 50 µL of biotinylated ephrin-A1-Fc (at its KD concentration) to the EphA2-coated wells. For EphB2, use biotinylated ephrin-B1-Fc. Incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for determining the dissociation constant (KD) of an inhibitor binding to an Eph receptor.[9][10]
Objective: To measure the on-rate (ka), off-rate (kd), and calculate the dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Recombinant EphA2 or EphB2 protein (ligand)
-
Test compound (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Ligand Immobilization: Inject the recombinant Eph receptor protein over the activated surface to achieve the desired immobilization level (RU).
-
Deactivation: Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the ligand-immobilized surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the analyte in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and calculate the KD (kd/ka).
Cell-Based EphA2 Phosphorylation Assay
This protocol is designed to assess the ability of a compound to inhibit ligand-induced EphA2 phosphorylation in a cellular context.[1][11][12]
Objective: To determine the effect of an inhibitor on EphA2 tyrosine phosphorylation.
Materials:
-
Cell line expressing EphA2 (e.g., PC-3, HEK293-EphA2)
-
Cell culture medium and supplements
-
Test compound
-
Ephrin-A1-Fc ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-EphA2, anti-phosphotyrosine (pY)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 1-2 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Immunoprecipitation (Optional): Immunoprecipitate EphA2 from the cell lysates using an anti-EphA2 antibody.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phosphotyrosine and anti-EphA2 antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the levels of phosphorylated EphA2 relative to total EphA2.
Conclusion
The data compiled in this guide demonstrates that while this compound is a dual antagonist of EphA2 and EphB2, its affinity for both receptors is in the low micromolar range. For researchers requiring high selectivity, compounds like UniPR1449 for EphA2 or the SNEW peptide for EphB2 may represent more suitable alternatives. The provided experimental protocols offer a starting point for the in-house validation of these and other inhibitors, enabling researchers to make informed decisions for their specific research needs in the complex field of Eph receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the interactions between the EphB2 receptor and SNEW peptide variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and Functional Analysis of Phosphorylated Tyrosine Residues within EphA2 Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
UniPR1447: A Comparative Analysis of Cross-Reactivity with Eph Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of the Eph receptor antagonist UniPR1447, focusing on its interaction with different Eph receptor subtypes. The information presented herein is based on available experimental data to assist researchers in evaluating the selectivity profile of this compound.
Executive Summary
This compound is an antagonist of the Eph-ephrin signaling pathway.[1] Current publicly available research data primarily details its cross-reactivity between the EphA2 and EphB2 receptors. This guide summarizes the binding affinities, details the experimental methodologies used to determine these interactions, and provides a visual representation of the experimental workflow. While data on a wider range of Eph receptors is not extensively available in the public domain, the existing studies provide a solid foundation for understanding the selectivity of this compound within the EphA and EphB subfamilies.
Comparative Binding Affinity of this compound
The following table summarizes the quantitative data on the binding affinity of this compound for EphA2 and EphB2 receptors, as determined by competitive binding assays.
| Receptor | Ligand Used in Assay | Method | Measurement | Value (μM) | Reference |
| EphA2 | ephrin-A1-Fc | ELISA | IC50 | 6.6 | [1] |
| EphA2 | ephrin-A1-Fc | ELISA | Ki | 1.4 | [1] |
| EphB2 | ephrin-B1-Fc | ELISA | Ki | 2.6 | [1] |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the binding of the natural ligand (ephrin-A1) to the EphA2 receptor.
-
Ki (Inhibition constant): Represents the intrinsic binding affinity of this compound to the receptor. A lower Ki value signifies a higher binding affinity.
The data indicates that this compound is a dual antagonist for EphA2 and EphB2, exhibiting a slightly higher affinity for EphA2.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
ELISA-based Competitive Binding Assay
This assay was utilized to determine the IC50 and Ki values of this compound for the EphA2 and EphB2 receptors.
Objective: To quantify the ability of this compound to inhibit the binding of the natural ephrin ligands to their respective Eph receptors.
Materials:
-
96-well microtiter plates
-
Recombinant human EphA2-Fc and EphB2-Fc
-
Biotinylated ephrin-A1-Fc and ephrin-B1-Fc
-
This compound
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Microtiter plates were coated with recombinant EphA2-Fc or EphB2-Fc and incubated overnight at 4°C.
-
Washing: Plates were washed three times with wash buffer.
-
Blocking: Non-specific binding sites were blocked by incubating with blocking buffer for 1 hour at room temperature.
-
Washing: Plates were washed three times with wash buffer.
-
Competition: Increasing concentrations of this compound (from 1.6 to 50 μM) were added to the wells, followed by the addition of biotinylated ephrin-A1-Fc (for EphA2) or ephrin-B1-Fc (for EphB2) at a concentration corresponding to its KD value.[2] The plates were then incubated for 4 hours at 37°C.[2]
-
Washing: Plates were washed three times with wash buffer.
-
Detection: Streptavidin-HRP was added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates were washed five times with wash buffer.
-
Development: TMB substrate was added to each well, and the reaction was allowed to proceed in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction was stopped by adding the stop solution.
-
Measurement: The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR was used to confirm the direct binding of this compound to the EphA2 receptor.
Objective: To measure the real-time interaction and determine the binding kinetics of this compound with the EphA2 receptor.
Materials:
-
SPR instrument
-
CM5 sensor chip
-
Recombinant human EphA2-Fc
-
This compound
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization: The EphA2-Fc was immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Increasing concentrations of this compound were injected over the sensor chip surface.
-
Data Collection: The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams were analyzed to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD). The calculated KD value for this compound binding to EphA2 was 3.4 ± 1.7 μM, which is consistent with the Ki value obtained from the ELISA assay.[2]
Visualizing Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway targeted by this compound.
Caption: Workflow for ELISA-based competitive binding assay.
Caption: this compound competitively inhibits ephrin-Eph binding.
References
A Comparative Guide to UniPR1447 and First-Generation Eph Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Ephrin (Eph) receptor tyrosine kinases and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. The therapeutic potential of targeting Eph receptors has led to the development of various inhibitory molecules. This guide provides an objective comparison of UniPR1447, a dual antagonist of EphA2 and EphB2, with first-generation Eph inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound represents a significant advancement in the development of small molecule Eph receptor antagonists. Compared to first-generation inhibitors, which include peptides, lithocholic acid and its derivatives, and benzoic acid derivatives, this compound offers a well-characterized profile with dual antagonism against two key Eph receptors implicated in cancer, EphA2 and EphB2. While some first-generation peptide inhibitors exhibit high potency and selectivity for specific EphA receptors, they often suffer from poor pharmacokinetic properties. Early small molecule inhibitors, such as lithocholic acid and benzoic acid derivatives, generally display lower potency and broader selectivity. This compound, a derivative of 3β-hydroxy-Δ⁵-cholenic acid, demonstrates micromolar affinity for both EphA2 and EphB2, positioning it as a valuable tool for investigating the simultaneous blockade of these two receptors.
Data Presentation: Quantitative Comparison of Eph Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of first-generation Eph inhibitors. The data is primarily derived from in vitro binding and inhibition assays.
| Inhibitor Class | Compound | Target(s) | Assay Type | IC50 (µM) | Ki (µM) | Citation(s) |
| This compound | This compound | EphA2, EphB2 | EphA2-ephrin-A1 Binding ELISA | 6.6 | 1.4 (for EphA2) | [1][2][3][4] |
| EphB2-ephrin-B1 Binding | - | 2.6 (for EphB2) | [1] | |||
| Peptides | YSA | EphA2 | Ephrin Binding Inhibition ELISA | ~1 | - | [5][6][7] |
| SWL | EphA2 | Ephrin Binding Inhibition ELISA | ~1 | - | [5][6][7] | |
| Lithocholic Acid Derivatives | Lithocholic Acid (LCA) | Pan-Eph | EphA2-ephrin-A1 Binding | - | 49 | [8][9][10][11][12] |
| EphA2 Phosphorylation | 48 (PC3 cells), 66 (HT29 cells) | - | [9][12] | |||
| UniPR129 | Pan-Eph (slight EphA preference) | EphA2-ephrin-A1 Binding | 0.945 | 0.345 | [8][13] | |
| Benzoic Acid Derivatives | 2,5-dimethylpyrrolyl benzoic acid derivative | EphA4, EphA2 | EphA4-ephrin-A5 Binding | - | 7-9 | [14][15] |
Experimental Protocols
Eph Receptor-Ephrin Ligand Binding Inhibition ELISA
This assay is a common method to screen for and characterize inhibitors that block the interaction between an Eph receptor and its ephrin ligand.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the binding of a biotinylated ephrin-Fc fusion protein to an immobilized Eph receptor-Fc fusion protein. The ability of a test compound to inhibit this binding is measured by a decrease in the colorimetric signal.
Detailed Methodology:
-
Coating: 96-well microplates are coated with 100 µL/well of a recombinant Eph receptor-Fc fusion protein (e.g., EphA2-Fc) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM Sodium Carbonate, pH 9.5). The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: To prevent non-specific binding, each well is incubated with 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Incubation: The blocking buffer is removed, and the plate is washed. Serial dilutions of the test compound (e.g., this compound) are prepared in an appropriate assay buffer. 50 µL of each dilution is added to the wells.
-
Ligand Binding: 50 µL of a biotinylated ephrin-Fc fusion protein (e.g., biotin-ephrin-A1-Fc) at a concentration corresponding to its Kd for the receptor is added to each well. The plate is incubated for 1-2 hours at 37°C.
-
Detection: The plate is washed, and 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay buffer, is added to each well. The plate is incubated for 1 hour at room temperature.
-
Substrate Addition: After a final wash, 100 µL of a colorimetric HRP substrate (e.g., TMB) is added to each well. The reaction is allowed to develop in the dark.
-
Stopping and Reading: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of inhibitor that causes 50% inhibition of ligand binding, is determined by fitting the data to a dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation if the binding is competitive.[16][17][18][19]
Eph Receptor Autophosphorylation Assay
This assay is used to determine the ability of a compound to inhibit the kinase activity of an Eph receptor.
Principle: The autophosphorylation of the Eph receptor's intracellular kinase domain upon activation is measured. Inhibitors of the kinase activity will reduce the level of phosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment: Cells endogenously expressing the target Eph receptor (e.g., PC3 cells for EphA2) are seeded in culture plates. After reaching a suitable confluency, the cells are serum-starved overnight. The cells are then pre-incubated with various concentrations of the test inhibitor for 1-2 hours.
-
Receptor Activation: The cells are stimulated with a pre-clustered ephrin-Fc ligand (e.g., ephrin-A1-Fc) for a short period (e.g., 15-30 minutes) to induce receptor autophosphorylation.
-
Cell Lysis: The cells are washed with cold PBS and lysed in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but recommended): The target Eph receptor is immunoprecipitated from the cell lysates using a specific primary antibody against the Eph receptor.
-
Western Blotting: The cell lysates or immunoprecipitated proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes the phosphorylated form of the Eph receptor (anti-phospho-Eph). Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated Eph receptor is quantified. The IC50 value for the inhibition of phosphorylation is determined from the dose-response curve.[20][21][22][23][24]
Mandatory Visualizations
Eph/Ephrin Signaling Pathway
Caption: Eph/Ephrin bidirectional signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Screening Eph Inhibitors
Caption: A typical experimental workflow for the screening and identification of Eph receptor inhibitors.
Logical Relationship: this compound vs. First-Generation Inhibitors
Caption: Logical comparison of this compound with different classes of first-generation Eph inhibitors.
Conclusion
This compound stands as a rationally designed dual antagonist of EphA2 and EphB2 receptors. When compared to the diverse group of first-generation Eph inhibitors, it offers a distinct profile. While not as potent as some highly selective peptide inhibitors, its small molecule nature and dual activity make it a valuable pharmacological tool for studying the combined roles of EphA2 and EphB2 in cancer and other diseases. The development of compounds like this compound, with improved drug-like properties over early small molecule inhibitors, represents a crucial step towards the clinical application of Eph receptor-targeted therapies. Further optimization of this scaffold may lead to even more potent and selective Eph inhibitors with therapeutic potential.
References
- 1. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | EphA2/EphB2拮抗剂 | CAS 1809170-68-0 | 美国InvivoChem [invivochem.cn]
- 5. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Peptides Targeting the EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithocholic acid is an Eph-ephrin ligand interfering with Eph-kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lithocholic Acid Is an Eph-ephrin Ligand Interfering with Eph-kinase Activation | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Downregulation of the Ras–Mitogen-Activated Protein Kinase Pathway by the EphB2 Receptor Tyrosine Kinase Is Required for Ephrin-Induced Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. On the use of 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives as EPH-ephrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. raybiotech.com [raybiotech.com]
- 19. stjohnslabs.com [stjohnslabs.com]
- 20. An immunoassay for assessment of receptor tyrosine kinase autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A semisynthetic Eph receptor tyrosine kinase provides insight into ligand-induced kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphorylation of Tyrosine Residues in the Kinase Domain and Juxtamembrane Region Regulates the Biological and Catalytic Activities of Eph Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bush.ucsf.edu [bush.ucsf.edu]
- 24. pnas.org [pnas.org]
Independent Validation of UniPR1447's Anti-Cancer Effects: A Comparative Analysis
Currently, there is no publicly available scientific literature or clinical trial data validating the anti-cancer effects of a compound designated as "UniPR1447." Extensive searches of established biomedical databases and clinical trial registries have not yielded any information on a substance with this name.
Therefore, a comparative guide with supporting experimental data, as requested, cannot be generated at this time. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways are contingent upon the existence of primary research data, which is presently unavailable for "this compound."
For a comprehensive comparison guide to be developed, the following foundational information would be necessary:
-
Preclinical In Vitro and In Vivo Studies: Initial research demonstrating the anti-cancer activity of this compound in cell lines and animal models.
-
Mechanism of Action Studies: Experiments elucidating the specific molecular pathways and targets through which this compound exerts its effects.
-
Independent Validation Studies: Research conducted by unrelated laboratories confirming the initial findings.
-
Comparative Studies: Direct experimental comparisons of this compound with other established anti-cancer agents.
-
Clinical Trial Data: Information from human studies evaluating the safety and efficacy of this compound.
Without such data, it is impossible to create the requested objective comparison guide. Researchers, scientists, and drug development professionals are advised to consult peer-reviewed scientific literature and official clinical trial registries for information on validated anti-cancer agents. Should information on "this compound" become publicly available in the future, a comparative analysis could then be undertaken.
UniPR1447: A Comparative Analysis of In Vitro Characterization
For Immediate Release
This guide provides a comprehensive overview of the current understanding of UniPR1447, a dual antagonist of Ephrin type-A receptor 2 (EphA2) and Ephrin type-B receptor 2 (EphB2). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. A thorough review of published literature indicates that while in vitro characterization of this compound is available, there is currently no publicly accessible in vivo data. Therefore, this document focuses on a detailed presentation of the existing in vitro findings and the associated experimental methodologies.
In Vitro Performance of this compound
This compound has been characterized as a dual antagonist for the EphA2 and EphB2 receptors. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Target | Value | Assay Type |
| Binding Affinity (Ki) | EphA2 | 1.4 µM | Radioligand Binding Assay |
| Binding Affinity (Ki) | EphB2 | 2.6 µM | Radioligand Binding Assay |
| Cell Proliferation | U251 Glioblastoma Cells | No significant effect at 30 µM | MTT Assay |
Signaling Pathways of this compound Targets: EphA2 and EphB2
This compound exerts its effects by antagonizing the EphA2 and EphB2 receptors, which are key players in a variety of cellular processes. Understanding their signaling pathways is crucial for predicting the potential biological consequences of this compound activity.
The following diagram illustrates the generalized signaling pathways associated with EphA2 and EphB2 activation. It is important to note that this compound, as an antagonist, would inhibit these downstream signaling cascades.
Caption: Generalized EphA2 and EphB2 signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols used for the in vitro characterization of this compound.
Radioligand Binding Assay for Ki Determination
The binding affinity of this compound for EphA2 and EphB2 receptors was determined using a competitive radioligand binding assay.
Caption: Workflow for radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Membranes from cells overexpressing either EphA2 or EphB2 were prepared and quantified.
-
Reaction Mixture: For each data point, a reaction mixture was prepared containing the receptor membranes, a constant concentration of a suitable radiolabeled ephrin ligand, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction mixtures were incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: The bound radioligand was separated from the free radioligand using a rapid filtration method through a glass fiber filter, which traps the membranes and the bound ligand.
-
Detection: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition binding data. The binding affinity (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
MTT Assay for Cell Proliferation
The effect of this compound on the proliferation of the human glioblastoma cell line U251 was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT cell proliferation assay.
Protocol Details:
-
Cell Seeding: U251 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium was replaced with fresh medium containing this compound at a concentration of 30 µM. Control wells received medium with the vehicle (DMSO) at the same final concentration.
-
Incubation: The plates were incubated for 48 hours to allow for cell proliferation.
-
MTT Addition: After the incubation period, MTT solution was added to each well and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The available in vitro data provides a foundational understanding of this compound as a dual antagonist of EphA2 and EphB2 receptors. The binding affinities have been quantified, and its effect on the proliferation of a glioblastoma cell line has been assessed. However, the lack of in vivo studies represents a significant knowledge gap. Future research should focus on evaluating the pharmacokinetic and pharmacodynamic properties, efficacy, and safety of this compound in relevant animal models. Such studies are essential to determine the therapeutic potential of this compound and to enable a comprehensive comparison between its in vitro and in vivo activities.
UniPR1447 as a Reference Compound in Eph Receptor Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reference compounds is critical for the robust investigation of therapeutic targets. In the field of Eph receptor research, UniPR1447 has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound with other alternative compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of studies targeting the Eph receptor family.
The erythropoietin-producing hepatocellular (Eph) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in developmental processes and the pathophysiology of various diseases, including cancer. The development of small molecules and peptides that modulate Eph receptor activity is an active area of research. This compound is a dual antagonist of EphA2 and EphB2 receptors, interfering with the binding of their respective ephrin ligands.[1][2][3]
Performance Comparison of Eph Receptor Modulators
The efficacy and selectivity of this compound are best understood in the context of other available research compounds. The following tables summarize the quantitative performance data for this compound and a selection of alternative small molecule antagonists, peptide-based antagonists, and kinase inhibitors.
Table 1: Small Molecule Eph Receptor Antagonists
| Compound | Target(s) | Assay Type | Metric | Value (µM) | Reference(s) |
| This compound | EphA2, EphB2 | ELISA (ephrin-A1 displacement) | IC₅₀ | 6.6 | [2][3] |
| EphA2 | Binding Assay | Kᵢ | 1.4 | [2] | |
| EphB2 | Binding Assay | Kᵢ | 2.6 | [2] | |
| EphA2 | Surface Plasmon Resonance | KD | 3.4 ± 1.7 | [3] | |
| UniPR1331 | Pan-Eph | ELISA (ephrin-A1 displacement) | IC₅₀ | 2.6 | [2][3] |
| UniPR1449 | EphA2 selective | Binding Assay | Kᵢ | 2.2 | [2][3] |
| EphB2 | Binding Assay | Kᵢ | > 30 | [2][3] | |
| EphA2 | Surface Plasmon Resonance | KD | 3.8 ± 2.4 | [3] | |
| Urolithin D | EphA receptors | ELISA (ephrin-A1 displacement) | IC₅₀ | 0.9 | [4] |
| UniPR500 | EphA2 | ELISA (ephrin-A1 displacement) | IC₅₀ | 1.1 | [4] |
| EphA2 | Binding Assay | Kᵢ | 0.78 | [4] |
Table 2: Peptide-Based Eph Receptor Antagonists
| Peptide | Target(s) | Assay Type | Metric | Value (µM) | Reference(s) |
| KYL | EphA4 | Isothermal Titration Calorimetry | KD | 0.85 ± 0.15 | [5] |
| APY | EphA4 | Isothermal Titration Calorimetry | KD | 1.5 ± 0.5 | [5] |
| VTM | EphA4 | Isothermal Titration Calorimetry | KD | 4.7 ± 0.1 | [5] |
| SNEW | EphB2 | Binding Assay | KD | 6 | [6] |
| EphB2 | ELISA (ephrinB2 displacement) | IC₅₀ | 15 | [6] | |
| TNYL-RAW | EphB4 | Binding Assay | IC₅₀ | Nanomolar range | [6] |
| YSA-12mer | EphA2 | ELISA (ephrin-A5 displacement) | IC₅₀ | ~1.5-2 fold higher than YSA-9mer | [7] |
| SWL-12mer | EphA2 | - | - | More potent than YSA-12mer | [7] |
Table 3: Small Molecule Eph Receptor Kinase Inhibitors
| Inhibitor | Primary Target(s) | Off-Target(s) | Assay Type | Metric | Value (nM) | Reference(s) |
| Dasatinib | Src, Abl | Eph receptors | Kinase Assay | - | Potent | [1] |
| Nilotinib | Abl | Eph receptors | Kinase Assay | - | Potent | [1] |
| NVP-BHG712 | EphB4 | - | - | - | - | [8] |
| ALW-II-49-7 | EphB2 | - | Cell-based | EC₅₀ | 40 | [9] |
| Compound 6 | EphB2 | EGFR | Cell-based | EC₅₀ | 40 | [10] |
| Compound 9 | EphB3 | RIPK2, PHKG2 | Cell-based | EC₅₀ | 3 | [11] |
| CDD-2693 | EphA2, EphA4 | SRC family kinases | Kinase Assay | Kᵢ | 4.0 (EphA2), 0.8 (EphA4) | [12] |
| EphA2, EphA4 | Cell-based (NanoBRET) | IC₅₀ | 461 (EphA2), 40 (EphA4) | [12] | ||
| CDD-3167 | EphA2, EphA4 | - | Kinase Assay | Kᵢ | 0.13 (EphA2), 0.38 (EphA4) | [12] |
| EphA2, EphA4 | Cell-based (NanoBRET) | IC₅₀ | 8.0 (EphA2), 2.3 (EphA4) | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of data across different studies. Below are methodologies for key experiments cited in Eph receptor research.
Competitive Eph Receptor-Ligand Binding ELISA
This assay is used to determine the ability of a test compound to inhibit the interaction between an Eph receptor and its ephrin ligand.
Materials:
-
96-well microtiter plates
-
Recombinant Eph receptor-Fc fusion protein (e.g., EphA2-Fc)
-
Biotinylated ephrin-Fc fusion protein (e.g., ephrin-A1-Fc)
-
Test compounds (e.g., this compound)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of Eph receptor-Fc at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[13]
-
Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.[13]
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[13][14]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the test compound. Add 50 µL of the compound dilutions and 50 µL of biotinylated ephrin-Fc (at a concentration corresponding to its KD) to the wells. Incubate for 1-2 hours at 37°C.[2][13]
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of streptavidin-HRP, diluted in blocking buffer, to each well and incubate for 1 hour at 37°C.[13]
-
Washing: Wash the plate three times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).[14]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[14]
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the binding of the test compound.
Eph Receptor Phosphorylation Assay (Western Blot)
This assay measures the ability of a compound to inhibit or stimulate the autophosphorylation of Eph receptors in a cellular context.
Materials:
-
Cells expressing the Eph receptor of interest (e.g., HEK293 cells transfected with EphB3)
-
Test compounds
-
Ephrin ligand (for stimulation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Eph receptor, anti-total-Eph receptor, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound for a specified time. Then, stimulate with the corresponding ephrin ligand for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.[11][15]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Eph receptor antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Eph receptor and the loading control to normalize the data.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Eph receptor modulators on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.[16]
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate the Eph receptor signaling pathway and a typical workflow for comparing Eph receptor antagonists.
Caption: Simplified Eph receptor forward signaling pathway.
Caption: Workflow for comparing Eph receptor antagonists.
References
- 1. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Peptides Targeting the EphA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Available Technologies - NCI [techtransfer.cancer.gov]
- 9. EphB receptor-binding peptides identified by phage display enable design of an antagonist with ephrin-like affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Specific, Irreversible Inhibitors for a Receptor Tyrosine Kinase EphB3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. wjpls.org [wjpls.org]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of UniPR1447
Disclaimer: The chemical, physical, and toxicological properties of UniPR1447 have not been thoroughly investigated. These procedures are based on established best practices for the handling and disposal of laboratory chemicals with unknown hazard profiles. All waste material must be disposed of in accordance with national and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals to ensure the safe disposal of this compound and associated waste materials.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Minimum PPE Requirements:
-
Nitrile gloves
-
Safety glasses or goggles
-
Standard laboratory coat
-
Handle all waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Waste Characterization and Segregation
Proper segregation is critical to ensure safe disposal. This compound waste must not be mixed with other waste streams. Keep this compound waste separate from incompatible materials such as strong oxidizing agents.[1]
There are three primary types of waste generated when working with this compound:
-
Unused or Expired Solid Compound: The original product in its solid form.
-
Liquid Waste: Solutions containing dissolved this compound, typically in organic solvents like DMSO.
-
Contaminated Solid Waste: Items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, gloves, bench paper, and contaminated glassware.
Step-by-Step Disposal Protocol
Step 1: Collect and Contain Waste
-
Unused/Expired Solid this compound: Dispose of the compound in its original container whenever possible. Place the sealed original container into a larger, sealable waste container and label it clearly.
-
Liquid Waste (Solutions):
-
Pour liquid waste containing this compound into a dedicated, leak-proof, and chemically resistant hazardous waste container (e.g., a high-density polyethylene bottle).
-
Do not fill the container beyond 75-80% of its total capacity to allow for vapor expansion and prevent spills.[2]
-
Keep the container securely closed at all times, except when adding waste.
-
-
Contaminated Solid Waste:
Step 2: Labeling Hazardous Waste
Properly labeling waste containers is mandatory for regulatory compliance and safety. Attach a completed hazardous waste tag to every container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
List any solvents or other chemicals present in the container (e.g., "Dimethyl Sulfoxide"). Do not use abbreviations.
-
An accurate estimate of the percentage of each component.
-
The date accumulation started and the date the container was full.
-
Step 3: Storage and Disposal
-
Store sealed waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Once a waste container is full, complete the hazardous waste tag with the final date.
-
Schedule a pickup with your institution's EHS or hazardous waste management service. Do not dispose of any this compound waste down the drain or in the regular trash.[2][3]
Quantitative Data and Guidelines
The following table summarizes the key logistical requirements for disposing of this compound waste.
| Waste Stream | Container Type | Max Fill Volume | Key Labeling Requirements |
| Unused/Expired Solid | Original vial inside a secondary, sealed container | N/A | "Hazardous Waste: Solid this compound" |
| Liquid Waste | Chemically-resistant (HDPE) bottle with screw cap | 75% of container capacity | "Hazardous Waste: Liquid this compound", list all solvents and concentrations |
| Contaminated Solids | Leak-proof container with a sealed lid, lined with a hazardous waste bag | 75% of container capacity | "Hazardous Waste: this compound Contaminated Debris" |
Experimental Protocols for Disposal
Due to the uninvestigated toxicological and chemical properties of this compound, in-lab chemical neutralization or treatment is not recommended . The standard and required protocol is the collection and disposal of all waste streams via a licensed and approved hazardous waste disposal facility.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste streams.
References
Personal protective equipment for handling UniPR1447
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling UniPR1447. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following procedures and recommendations are based on general safety protocols for potent, research-grade kinase inhibitors and are intended to provide immediate and essential guidance to minimize exposure and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent inhalation, skin contact, and eye exposure when handling this compound.[3] The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Safe Handling and Experimental Use
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Designated Area: All work with this compound, from handling the solid compound to preparing solutions, should be conducted in a designated and clearly marked area.
Chemical Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][4]
Avoid Contamination:
-
Use dedicated spatulas, glassware, and other equipment.
-
If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a dedicated, labeled, and sealed hazardous waste container.[2] |
| Liquid Waste | - Collect in a dedicated, labeled, and sealed hazardous waste container.[2] |
| Contaminated Sharps | - Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2] |
Note: All disposal must be in accordance with local, state, and federal regulations.[2]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for a kinase inhibitor and a generalized signaling pathway.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Caption: A generalized signaling pathway illustrating the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
